molecular formula C10H17NO5 B577900 Methyl 3-(boc-amino)-3-oxetanecarboxylate CAS No. 1363381-38-7

Methyl 3-(boc-amino)-3-oxetanecarboxylate

Cat. No.: B577900
CAS No.: 1363381-38-7
M. Wt: 231.248
InChI Key: GWYLPDSCEUAFEZ-UHFFFAOYSA-N
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Description

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a high-value, 3,3-disubstituted oxetane building block designed for advanced applications in medicinal chemistry and drug discovery. Its core research value lies in the incorporation of the oxetane motif, which is widely used to fine-tune the properties of lead compounds, improving metabolic stability and altering physicochemical parameters . The tert-butoxycarbonyl (Boc) protecting group ensures orthogonal reactivity for straightforward deprotection or further synthetic elaboration, making this reagent a versatile intermediate for constructing complex molecular architectures. This compound is part of a modern medicinal chemistry toolkit, where its stability towards a wide range of reaction conditions, including both acidic and basic environments, enables its use in diverse synthetic pathways such as alkylations, acylations, and C-C bond-forming reactions . As a small, rigid building block, it is instrumental in the synthesis of novel bioactive molecules and serves as a critical precursor in the development of pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYLPDSCEUAFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations to facilitate understanding and replication.

Introduction

This compound is a key intermediate characterized by the presence of a sterically constrained oxetane ring, a Boc-protected amine, and a methyl ester functionality. The oxetane motif is of significant interest in drug design as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and conformational rigidity. This guide details the two most plausible synthetic pathways to access this compound, starting from commercially available precursors.

Synthetic Strategies

Two principal retrosynthetic pathways have been identified for the synthesis of this compound:

  • Route A: Boc Protection of an Amino Ester: This approach involves the protection of the amino group of the commercially available Methyl 3-aminooxetane-3-carboxylate using di-tert-butyl dicarbonate (Boc₂O).

  • Route B: Esterification of a Boc-Protected Amino Acid: This pathway begins with the methyl esterification of 3-(Boc-amino)oxetane-3-carboxylic acid.

The selection of the synthetic route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes are detailed below.

Data Presentation

The following tables summarize the key reagents and expected yields for the proposed synthetic routes. The yields are based on analogous transformations reported in the literature for similar substrates, as a specific yield for the target molecule has not been published.

Table 1: Reagents and Conditions for Route A - Boc Protection

StepStarting MaterialReagentBaseSolventTypical Yield (%)
1Methyl 3-aminooxetane-3-carboxylateDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water85-95

Table 2: Reagents and Conditions for Route B - Esterification

StepStarting MaterialReagentCoupling Agent/CatalystSolventTypical Yield (%)
13-(Boc-amino)oxetane-3-carboxylic acidMethanol (MeOH)Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂)Methanol (for SOCl₂) or aprotic solvent (for TMSCHN₂)80-90

Note: When using acidic reagents like thionyl chloride for the esterification of oxetane-containing compounds, careful control of the reaction conditions is crucial to prevent the potential for acid-catalyzed ring-opening of the oxetane.[1]

Experimental Protocols

Route A: Boc Protection of Methyl 3-aminooxetane-3-carboxylate

This is a direct and high-yielding approach starting from the commercially available amino ester.

Materials:

  • Methyl 3-aminooxetane-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-aminooxetane-3-carboxylate (1.0 eq) in dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, if DCM was used, wash the organic layer with water and then with brine. If a THF/water mixture was used, remove the THF under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Route B: Esterification of 3-(Boc-amino)oxetane-3-carboxylic acid

This route is a viable alternative if the Boc-protected amino acid is more readily available. Care must be taken to use esterification methods that are compatible with the oxetane ring.

Method B1: Using Thionyl Chloride

Materials:

  • 3-(Boc-amino)oxetane-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B2: Using Trimethylsilyldiazomethane (TMSCHN₂)

Caution: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • 3-(Boc-amino)oxetane-3-carboxylic acid

  • Trimethylsilyldiazomethane (TMSCHN₂) solution in hexanes or diethyl ether

  • Methanol (MeOH)

  • Toluene or Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in a mixture of toluene or DCM and methanol (e.g., 4:1 v/v).

  • At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes or diethyl ether dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Stir the reaction mixture for 30-60 minutes at room temperature.

  • Quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired methyl ester.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described above.

Synthesis_Route_A start Methyl 3-aminooxetane-3-carboxylate reagent Boc₂O, Base (Et₃N or NaHCO₃) Solvent (DCM or THF/H₂O) start->reagent Boc Protection product This compound reagent->product

Caption: Synthetic Workflow for Route A.

Synthesis_Route_B start 3-(Boc-amino)oxetane-3-carboxylic acid reagent MeOH, Esterification Agent (e.g., SOCl₂ or TMSCHN₂) start->reagent Esterification product This compound reagent->product

Caption: Synthetic Workflow for Route B.

References

An In-depth Technical Guide to Methyl 3-(boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique and valuable building block in modern medicinal chemistry and drug discovery. Its rigid, strained four-membered oxetane ring, combined with a protected amino acid functionality, offers a compelling scaffold for the synthesis of novel therapeutics. The oxetane moiety can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and target engagement. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.

Chemical Properties

General and Physical Properties
PropertyValueSource
IUPAC Name methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylateN/A
CAS Number 1363381-38-7N/A
Molecular Formula C₁₀H₁₇NO₅N/A
Molecular Weight 231.25 g/mol N/A
Physical Form White solidN/A
Melting Point No data availableN/A
Boiling Point No data available (Predicted for a similar compound, 3-amino-oxetane-3-carboxylic acid methyl ester: 165.9±40.0 °C)[1]
Solubility No specific data available. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Storage Temperature 0-8 °CN/A
Structural Information
PropertyValueSource
Canonical SMILES COC(=O)C1(CO1)NC(=O)OC(C)(C)CN/A
InChI InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13)N/A
InChIKey GWYLPDSCEUAFEZ-UHFFFAOYSA-NN/A

Spectroscopic Data (Reference)

Detailed spectroscopic data for Methyl 3-(boc-amino)-3-oxetanecarboxylate is not widely published. However, based on the analysis of similar Boc-protected amino esters and oxetane-containing molecules, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group, the methyl ester, and the methylene protons of the oxetane ring.

  • δ 1.4-1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • δ 3.7-3.8 ppm (s, 3H): The three protons of the methyl ester group will appear as a singlet.

  • δ 4.5-4.9 ppm (m, 4H): The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as a complex multiplet.

  • δ 5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon of the oxetane ring, and the carbons of the Boc and methyl ester groups.

  • δ ~28 ppm: The three carbons of the tert-butyl group.

  • δ ~52 ppm: The carbon of the methyl ester group.

  • δ ~58 ppm: The quaternary carbon of the oxetane ring.

  • δ ~78 ppm: The methylene carbons of the oxetane ring.

  • δ ~80 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~155 ppm: The carbonyl carbon of the Boc group.

  • δ ~170 ppm: The carbonyl carbon of the methyl ester group.

Mass Spectrometry (Predicted)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. Common fragmentation patterns would involve the loss of the Boc group or parts of the ester functionality.

  • [M+H]⁺: m/z 232.12

  • [M+Na]⁺: m/z 254.10

Experimental Protocols

General Synthetic Workflow

G cluster_0 Synthesis of this compound A 3-Amino-3-oxetanecarboxylic acid B Boc Protection (Boc)₂O, Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/Water, THF) A->B Step 1 C 3-(Boc-amino)-3-oxetanecarboxylic acid B->C D Esterification (e.g., CH₃I, K₂CO₃ in Acetone or SOCl₂ in Methanol) C->D Step 2 E This compound D->E F Purification (Column Chromatography) E->F Step 3 G Final Product F->G

Generalized synthetic workflow.
Step 1: Boc Protection of 3-Amino-3-oxetanecarboxylic acid

  • Dissolve 3-amino-3-oxetanecarboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Add a base, such as sodium hydroxide or triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.

  • Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an acidic workup to protonate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)-3-oxetanecarboxylic acid.

Step 2: Esterification

Two common methods for the esterification of the Boc-protected amino acid are:

Method A: Using Methyl Iodide

  • Dissolve the 3-(Boc-amino)-3-oxetanecarboxylic acid in a solvent such as acetone.

  • Add a base, typically potassium carbonate (K₂CO₃).

  • Add methyl iodide (CH₃I) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

Method B: Using Thionyl Chloride in Methanol

  • Cool a solution of anhydrous methanol to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) to the methanol.

  • Add the 3-(Boc-amino)-3-oxetanecarboxylic acid to this solution.

  • Allow the reaction to stir, gradually warming to room temperature, overnight.

  • Remove the solvent under reduced pressure.

Step 3: Purification
  • The crude product obtained from the esterification step is typically purified by silica gel column chromatography.

  • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the pure this compound.

  • The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block for introducing the 3-amino-3-carboxy-oxetane scaffold into drug candidates. The oxetane ring is a desirable motif in medicinal chemistry due to its ability to improve the physicochemical properties of a molecule.

Role in Modifying Physicochemical Properties

G cluster_0 Impact of Oxetane Moiety A This compound B Incorporation into Lead Compound A->B C Improved Solubility B->C D Enhanced Metabolic Stability B->D E Reduced Lipophilicity B->E F Improved Target Binding Affinity B->F

Benefits of incorporating the oxetane scaffold.

The incorporation of the oxetane ring can lead to:

  • Improved Aqueous Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved solubility compared to its carbocyclic or gem-dimethyl analogues.

  • Enhanced Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

  • Reduced Lipophilicity: The introduction of the polar oxetane group can lower the lipophilicity (logP) of a compound, which can be beneficial for its pharmacokinetic profile.

  • Vectorial Exit from the Binding Pocket: The rigid, three-dimensional structure of the oxetane can provide a specific vector for a substituent to exit the binding pocket of a biological target, potentially leading to improved potency and selectivity.

While no specific signaling pathways involving this compound have been detailed in the literature, compounds containing the 3-amino-oxetane-3-carboxylic acid scaffold have been explored as mimics of α-amino acids in various therapeutic areas, including oncology, virology, and neuroscience.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.

Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of novel pharmaceuticals. Its unique structural and physicochemical properties make it an attractive component for lead optimization in drug discovery programs. While some specific experimental data remains to be published, the information provided in this guide offers a solid foundation for researchers and scientists working with this compound. Further research into its applications and reactivity will undoubtedly continue to expand its role in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to Methyl 3-(Boc-amino)-3-oxetanecarboxylate (CAS No. 1363381-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane core, combined with a protected amino acid functionality, offers a valuable scaffold for the synthesis of novel and complex biologically active molecules. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed hypothetical synthesis protocol, and explores its potential applications in the development of new therapeutics. The strategic incorporation of the oxetane motif can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.

Chemical Identity and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylate is the systematic name for the compound with CAS number 1363381-38-7. It is a white solid at room temperature and is characterized by the presence of a Boc-protected amine and a methyl ester on a central oxetane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-38-7N/A
Molecular Formula C10H17NO5[1][2]
Molecular Weight 231.25 g/mol [1][2]
IUPAC Name methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate[3]
Synonyms This compound, 3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester[1]
Appearance White solid[3]
Storage Temperature 0-8 °C[3]
Purity Typically >97%[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents[4]

Synthesis and Purification

Hypothetical Experimental Protocol: Esterification of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Materials:

  • 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl2) or a carbodiimide coupling agent (e.g., EDC) with a catalytic amount of DMAP

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (1.0 equivalent) in anhydrous methanol.

  • Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, for a milder approach, use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram 1: Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid esterification Esterification (MeOH, SOCl2 or EDC/DMAP) start->esterification quench Quench (NaHCO3) esterification->quench extract Extraction (DCM/EtOAc) quench->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: A potential workflow for the synthesis and purification of this compound.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not prominently reported, its value lies in its utility as a versatile building block for the synthesis of more complex drug candidates. The oxetane motif is increasingly recognized as a beneficial structural element in medicinal chemistry.

The Oxetane Moiety as a Bioisostere

The four-membered oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[5] Its incorporation into a molecule can lead to:

  • Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can enhance the solubility of a compound, which is a critical parameter for drug efficacy.[4]

  • Enhanced Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation compared to other functionalities, potentially leading to a longer half-life of the drug.[4][5]

  • Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The rigid structure of the oxetane ring can help in locking the conformation of a molecule, which can be advantageous for binding to a specific biological target.[5]

Application as a Synthetic Intermediate

This compound provides a scaffold with multiple points for chemical modification. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be functionalized through various reactions such as amidation, alkylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used in coupling reactions. This versatility allows for the generation of diverse chemical libraries for screening against various biological targets.

Diagram 2: Role in Drug Discovery Program

G cluster_building_block Core Scaffold cluster_modifications Chemical Modifications cluster_library Compound Library cluster_screening Biological Evaluation building_block Methyl 3-(Boc-amino)-3- oxetanecarboxylate deprotection Boc Deprotection building_block->deprotection hydrolysis Ester Hydrolysis building_block->hydrolysis functionalization Amine Functionalization (Amidation, Alkylation, etc.) deprotection->functionalization library Diverse Library of Oxetane-Containing Molecules functionalization->library coupling Carboxylic Acid Coupling hydrolysis->coupling coupling->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Conceptual workflow illustrating the use of this compound in a drug discovery program.

Biological Context and Potential Signaling Pathways

Given the absence of specific biological data for this compound, it is not possible to definitively link it to any particular signaling pathway. However, compounds containing the oxetane motif have been investigated as inhibitors of various enzymes and modulators of different signaling pathways. For instance, oxetane-containing molecules have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.[4] The incorporation of the rigid amino-oxetane core from this compound into novel chemical entities could lead to the discovery of modulators of currently underexplored biological pathways.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. While direct biological activity has not been extensively reported, its utility as a synthetic intermediate for the creation of novel, complex molecules with potentially improved pharmacological properties is clear. The strategic use of this and other oxetane-containing scaffolds holds significant promise for the development of the next generation of therapeutic agents. Further research into the biological effects of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

In-Depth Technical Guide: Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique non-proteinogenic amino acid derivative incorporating a strained oxetane ring. This structural motif has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of the known structural and physical properties of this compound.

Chemical Structure and Properties

The fundamental characteristics of Methyl 3-(Boc-amino)-3-oxetanecarboxylate are summarized below.

PropertyValueReference
IUPAC Name methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate
CAS Number 1363381-38-7[1]
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.25 g/mol [1]
Physical Form White solid
Storage Temperature 0-8 °C
SMILES CC(C)(C)OC(=O)NC1(COC1)C(=O)OC[2]
InChI Key GWYLPDSCEUAFEZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

  • Boc Protection of an Amino Group: The protection of a primary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This is commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Esterification of a Carboxylic Acid: The conversion of a carboxylic acid to its corresponding methyl ester can be accomplished through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) or using a milder reagent like (trimethylsilyl)diazomethane.

A plausible synthetic route, based on commercially available starting materials and common organic transformations, is conceptualized in the workflow diagram below.

Logical Synthesis Workflow

Synthesis_Workflow Conceptual Synthesis Workflow A 3-Oxetanone B Strecker Reaction (e.g., KCN, NH4Cl) A->B C 3-Amino-3-oxetanecarbonitrile B->C D Hydrolysis (Acid or Base) C->D E 3-Amino-3-oxetanecarboxylic Acid D->E F Boc Protection (Boc)2O, Base E->F G 3-(Boc-amino)-3-oxetanecarboxylic Acid F->G H Esterification (MeOH, Acid catalyst) G->H I This compound H->I

Caption: A plausible synthetic pathway for this compound.

Spectroscopic Characterization Data

Detailed, tabulated quantitative data for the spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound are not publicly available in scientific databases or publications. Commercial suppliers may hold this data in their Certificates of Analysis (CoA), but these are not generally accessible.

For reference, the expected regions for key signals in the NMR and IR spectra are outlined below based on the compound's structure and data from analogous molecules.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

  • Boc group: A singlet around 1.4 ppm integrating to 9 protons.

  • Oxetane ring protons: Methylene protons on the oxetane ring are expected to appear as multiplets in the range of 4.0-5.0 ppm.

  • Methyl ester: A singlet around 3.7 ppm integrating to 3 protons.

  • NH proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR:

  • Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be expected around 80 ppm and 28 ppm, respectively. The carbonyl of the Boc group would appear around 155 ppm.

  • Ester carbonyl: The carbonyl carbon of the methyl ester is anticipated to resonate around 170-175 ppm.

  • Oxetane ring carbons: The carbons of the oxetane ring would likely appear in the range of 70-80 ppm for the carbons bonded to oxygen, and the quaternary carbon at the 3-position would be further downfield.

  • Methyl ester carbon: The methyl carbon of the ester would be expected around 52 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.

  • C=O stretch (ester and carbamate): Strong absorptions in the range of 1680-1750 cm⁻¹.

  • C-O stretch (ether and ester): Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The nominal mass of the molecule is 231 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 232 and potentially adducts with sodium [M+Na]⁺ at m/z 254.

Applications in Research and Drug Development

Oxetane-containing amino acids are valuable building blocks in medicinal chemistry. The incorporation of the oxetane ring can influence several key properties of a molecule, including:

  • Solubility: The polar ether oxygen can improve aqueous solubility.

  • Metabolic Stability: The strained ring system can alter the metabolic profile of a compound, potentially blocking sites of metabolism.

  • Conformation: The rigid oxetane structure can lock the conformation of a molecule, which can be advantageous for binding to biological targets.

  • Lipophilicity: The introduction of an oxetane can modulate the lipophilicity of a lead compound.

This compound serves as a versatile precursor for the synthesis of more complex molecules containing the 3-amino-3-carboxy-oxetane scaffold for use in drug discovery programs.

Conclusion

This compound is a synthetically useful building block with potential applications in the development of novel therapeutics. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive, publicly available spectroscopic data are currently lacking. The information and predicted spectral data provided in this guide are intended to assist researchers in the handling and application of this compound.

Safety Information

Based on available safety data sheets, this compound is classified with the GHS07 pictogram and the signal word "Warning".

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P264, P270, P301+P312, P330, P501.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment.

References

"Methyl 3-(boc-amino)-3-oxetanecarboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and contextualizes its application within the broader landscape of pharmaceutical development.

Core Compound Data

This compound is a non-proteinogenic amino acid derivative incorporating a strained oxetane ring. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in peptide synthesis and the construction of complex molecular architectures.

PropertyValueReference
Molecular Weight 231.25 g/mol [1][2][3]
Molecular Formula C10H17NO5[2][3]
CAS Number 1363381-38-7[1][2]
IUPAC Name methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate[1]
Physical Form White solid[1]
Storage Temperature 0-8 °C[1][2]
Purity (Typical) ≥97%[1]

The Role of Oxetanes in Drug Discovery

The oxetane motif is of growing interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties. Oxetanes can act as bioisosteres for commonly found functional groups like carbonyls and gem-dimethyl groups. This substitution can enhance aqueous solubility, metabolic stability, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. Derivatives of 3-amino-3-oxetanecarboxylic acid are utilized in the development of various therapeutic agents, including protease inhibitors and antivirals.

Below is a diagram illustrating the integration of oxetane-containing building blocks, such as this compound, into the drug discovery pipeline.

DrugDiscoveryWorkflow Workflow: Oxetane Building Blocks in Drug Discovery cluster_Discovery Discovery & Design cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target Target Identification & Validation LeadGen Lead Generation Target->LeadGen HTS Scaffold Scaffold Hopping & Bioisosterism LeadGen->Scaffold Oxetane Methyl 3-(Boc-amino) -3-oxetanecarboxylate Scaffold->Oxetane Introduce Oxetane Synthesis Chemical Synthesis Oxetane->Synthesis Incorporate into Leads ADME ADME/Tox Screening (in vitro & in vivo) Synthesis->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR SAR->Synthesis Iterative Optimization Candidate Candidate Selection SAR->Candidate Clinical Clinical Trials Candidate->Clinical

Figure 1. Integration of oxetane building blocks in drug discovery.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound and related compounds. These protocols are based on established procedures for the synthesis and characterization of N-Boc protected amino acid methyl esters.

Synthesis of N-Boc-Protected Amino Acid Methyl Esters

This protocol outlines a general two-step procedure for the synthesis of N-Boc-protected amino acid methyl esters from the corresponding amino acid.

Step 1: Esterification of the Amino Acid

  • Suspend the starting amino acid (1.0 equivalent) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride.

Step 2: Boc Protection

  • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add sodium bicarbonate (NaHCO3, 3.0 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-amino acid methyl ester.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine equivalent protons), the methyl ester group (a singlet at ~3.7 ppm), and the protons of the oxetane ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the oxetane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

  • System: A reversed-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the amide bond.

  • Chiral HPLC: For enantiomeric purity analysis, a chiral stationary phase (e.g., a polysaccharide-based column) can be utilized.

The following diagram outlines a general workflow for the synthesis and purification of a Boc-protected amino acid ester.

SynthesisWorkflow Synthesis and Purification Workflow cluster_Synthesis Synthesis cluster_Purification Purification & Analysis Start Starting Amino Acid Esterification Esterification (MeOH, SOCl2) Start->Esterification Ester_HCl Amino Acid Methyl Ester Hydrochloride Esterification->Ester_HCl Boc_Protection Boc Protection (Boc2O, NaHCO3) Ester_HCl->Boc_Protection Crude_Product Crude Product Boc_Protection->Crude_Product Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Analysis (NMR, HPLC, MS) Pure_Product->Analysis Final Characterized Compound Analysis->Final

Figure 2. General workflow for synthesis and purification.

References

Technical Guide: Spectroscopic Characterization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this document are predicted based on the chemical structure of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and established principles of spectroscopic analysis. Publicly available, experimentally derived spectra for this specific compound are limited. The provided data serves as a reference and guide for researchers working with this or structurally similar molecules.

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a functionalized amino acid derivative incorporating a strained oxetane ring. Such motifs are of significant interest in medicinal chemistry due to their ability to act as bioisosteres and improve physicochemical properties of drug candidates. This guide provides a detailed overview of the predicted spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such data.

Compound Details:

  • IUPAC Name: Methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate

  • CAS Number: 1363381-38-7[1][2]

  • Molecular Formula: C₁₀H₁₇NO₅[1][2]

  • Molecular Weight: 231.25 g/mol [1][2]

  • Physical Form: White solid[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.5 - 5.0br s1HN-H (Amide)
~ 4.9 - 4.7m4H-CH₂- (Oxetane ring)
~ 3.80s3H-OCH₃ (Methyl ester)
~ 1.45s9H-C(CH₃)₃ (Boc group)
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 172C=O (Ester carbonyl)
~ 155C=O (Carbamate carbonyl)
~ 80-C (CH₃)₃ (Boc quaternary carbon)
~ 78-C H₂- (Oxetane ring carbons)
~ 58Quaternary Carbon (Oxetane ring C3)
~ 53-OC H₃ (Methyl ester carbon)
~ 28-C(C H₃)₃ (Boc methyl carbons)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H Stretch (Amide)
~ 2980, 2940MediumC-H Stretch (Aliphatic)
~ 1745StrongC=O Stretch (Ester carbonyl)[3]
~ 1710StrongC=O Stretch (Carbamate carbonyl)[3]
~ 1520MediumN-H Bend (Amide II)
~ 1250, 1160StrongC-O Stretch (Ester and Carbamate)[4]
~ 980MediumC-O-C Stretch (Oxetane ring)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zAssignment
254.11[M+Na]⁺ (Sodium adduct)
232.12[M+H]⁺ (Protonated molecule)
176.08[M+H - C₄H₈]⁺ (Loss of isobutylene)
132.05[M+H - Boc]⁺ (Loss of Boc group)

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

This protocol is a representative method based on standard procedures for the synthesis of N-Boc protected amino acid esters.[5][6][7][8]

  • Esterification of 3-Amino-3-oxetanecarboxylic Acid: To a suspension of 3-amino-3-oxetanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

  • N-Boc Protection: Dissolve the methyl 3-amino-3-oxetanecarboxylate hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

NMR Spectroscopy Protocol

This protocol is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.[9][10][11][12]

  • Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[10]

  • Spectrum Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe.

  • Data Collection: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as an internal reference for chemical shift calibration.[10]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

This protocol describes the thin solid film method, suitable for non-volatile solid organic compounds.[13][14]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[14]

  • Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13][14]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining an ESI mass spectrum.[15][16][17]

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in an appropriate organic solvent (e.g., methanol or acetonitrile).[15]

  • Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of a suitable solvent for ESI-MS, often a mixture of acetonitrile and water, sometimes with a small amount of formic acid to promote protonation.[15] The final concentration should be in the low µg/mL range.

  • Sample Infusion: Introduce the diluted sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺) or fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical entity like this compound.

G Workflow for Synthesis and Spectroscopic Characterization synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting & Archiving structure_elucidation->data_reporting

Caption: General workflow from synthesis to final data reporting.

References

Stability and Storage of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide synthesizes information from vendor safety data sheets, general knowledge of the constituent functional groups—a Boc-protected amine and an oxetane ring—and established principles of pharmaceutical stability testing. This document is intended to offer best practices for handling and storage to ensure the integrity of the compound for research and development activities.

Chemical and Physical Properties

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a white solid with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1363381-38-7[1][2]
Molecular Formula C₁₀H₁₇NO₅[2]
Molecular Weight 231.25 g/mol [1][2]
Appearance White solid[1]
IUPAC Name methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate[1]
Purity (Typical) ≥97%[1]

Recommended Storage and Handling

To maintain the purity and stability of this compound, specific storage and handling procedures are recommended by various suppliers. These are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature 0-8 °C (Refrigerated)[1]
Atmosphere Store in a dry, well-ventilated place.Safety Data Sheet
Container Keep container tightly closed.Safety Data Sheet
Handling Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes.[3]

It is crucial to prevent exposure to moisture and elevated temperatures to minimize potential degradation.

Potential Degradation Pathways

Acid-Catalyzed Deprotection of the Boc Group

The Boc group is notoriously sensitive to acidic conditions. In the presence of acid, it can be cleaved to release the free amine, isobutylene, and carbon dioxide. This is a common deprotection strategy in organic synthesis and represents a significant potential degradation pathway.

Oxetane Ring Opening

The oxetane ring, a four-membered ether, can be susceptible to ring-opening, particularly under acidic conditions. This can lead to the formation of diol-containing impurities or other rearranged products. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[4]

A logical relationship for the potential acid-catalyzed degradation is illustrated in the following diagram:

This compound This compound Protonation Protonation This compound->Protonation H+ Loss of Boc Group Loss of Boc Group Protonation->Loss of Boc Group Cleavage Oxetane Ring Opening Oxetane Ring Opening Protonation->Oxetane Ring Opening Ring Strain Methyl 3-amino-3-oxetanecarboxylate Methyl 3-amino-3-oxetanecarboxylate Loss of Boc Group->Methyl 3-amino-3-oxetanecarboxylate Ring-Opened Products Ring-Opened Products Oxetane Ring Opening->Ring-Opened Products

Caption: Potential Acid-Catalyzed Degradation Pathways.

Proposed Experimental Protocols for Stability Assessment

For researchers wishing to perform a thorough stability assessment, a forced degradation study is recommended. The goal of such a study is to identify potential degradation products and develop a stability-indicating analytical method.[5][6][7]

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined in Table 3. This protocol should be adapted based on the observed stability of the compound.

Table 3: General Protocol for a Forced Degradation Study

Stress ConditionProposed MethodPurpose
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CTo assess susceptibility to acid-catalyzed degradation (Boc deprotection, oxetane ring opening).
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CTo evaluate stability towards basic conditions.
Oxidation 3% H₂O₂ at room temperatureTo investigate potential oxidation of the molecule.
Thermal Stress Solid-state at 80°CTo determine thermal stability.
Photostability Exposure to light (ICH Q1B guidelines)To assess sensitivity to light exposure.

The following workflow illustrates the process of a forced degradation study:

cluster_0 Forced Degradation cluster_1 Analysis Drug Substance Drug Substance Acid Stress Acid Stress Drug Substance->Acid Stress Base Stress Base Stress Drug Substance->Base Stress Oxidative Stress Oxidative Stress Drug Substance->Oxidative Stress Thermal Stress Thermal Stress Drug Substance->Thermal Stress Photolytic Stress Photolytic Stress Drug Substance->Photolytic Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Caption: Experimental Workflow for Forced Degradation.

Development of a Stability-Indicating HPLC Method

A crucial outcome of a forced degradation study is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from all potential degradation products.[8][9]

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection is suitable for this compound. The detection wavelength should be optimized for maximum sensitivity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Conclusion

While specific, publicly available stability data for this compound is limited, an understanding of its functional groups allows for a proactive approach to its storage and handling. Refrigerated storage (0-8 °C) in a tightly sealed container, protected from moisture, is the key recommendation from suppliers. The primary stability concerns are acid-catalyzed hydrolysis of the Boc group and potential opening of the oxetane ring. For critical applications, it is highly recommended that researchers conduct their own forced degradation studies to understand the specific stability profile of the compound under their experimental conditions and to develop a validated stability-indicating analytical method. This will ensure the quality and integrity of the material throughout the research and development process.

References

A Technical Guide to Commercial Sourcing of Methyl 3-(boc-amino)-3-oxetanecarboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate (CAS No: 1363381-38-7), a valuable building block in pharmaceutical and medicinal chemistry. This document offers a structured comparison of commercial suppliers, details on purity and availability, and a recommended workflow for procurement and quality control to ensure the integrity of research and development activities.

Introduction

Methyl 3-(boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid ester containing a strained oxetane ring. This unique structural motif has garnered significant interest in drug discovery for its ability to modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity of lead compounds. As a result, reliable access to high-quality sources of this reagent is critical for researchers in the field.

Commercial Supplier Landscape

The availability of this compound from various chemical suppliers is crucial for an uninterrupted research workflow. The following tables summarize key quantitative data from a selection of commercial vendors. It is important to note that pricing and availability are subject to change, and researchers are advised to contact the suppliers directly for the most current information.

Table 1: Supplier Information and Purity

SupplierProduct NameCAS NumberPurity
Amadis Chemical Company LimitedMethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate1363381-38-797%[1]
Amatek Scientific Co. Ltd.3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester1363381-38-797% (HPLC)[1]
Aikon International LimitedThis compound1363381-38-7>98% (HPLC)[2]
Shanghai Jian Chao Chemical Technology Co., Ltd.This compound1363381-38-798%[1]
SPIRO PHARMAThis compound1363381-38-795% - 98% (HPLC)[1]
AChemBlockThis compound1363381-38-797%[3]
Chongqing Chemdad Co., LtdThis compound1363381-38-7Not Specified[4]

Table 2: Availability and Packaging

SupplierAvailable Quantities
Amadis Chemical Company Limitedmgs, gs, kgs[1]
Amatek Scientific Co. Ltd.1g; 5g; 25g; 100g[1]
Aikon International LimitedNot Specified
Shanghai Jian Chao Chemical Technology Co., Ltd.g; kg[1]
SPIRO PHARMA1g; 10g; 50g; 100g; 250g; 500g; 1kg; 5kg; 10kg; 100kg[1]
AChemBlockContact for sizing
Chongqing Chemdad Co., LtdContact for information

Experimental Protocols and Quality Control

While specific, detailed synthesis protocols from commercial suppliers are generally proprietary, the synthesis of N-Boc protected amino esters is a well-established area of organic chemistry. The general approach involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

A general workflow for researchers to ensure the quality of commercially supplied this compound is outlined below.

Procurement_QC_Workflow cluster_procurement Procurement cluster_qc Quality Control cluster_disposition Disposition Supplier_Selection Supplier Selection & Quotation Purchase_Order Purchase Order Generation Supplier_Selection->Purchase_Order Select Supplier Shipping_Receiving Shipping & Receiving Purchase_Order->Shipping_Receiving Place Order Visual_Inspection Visual Inspection Shipping_Receiving->Visual_Inspection Material Received Documentation_Review Documentation Review (CoA, SDS) Visual_Inspection->Documentation_Review Physical Check OK Analytical_Testing Analytical Testing (e.g., NMR, LC-MS, HPLC) Documentation_Review->Analytical_Testing Docs OK Release_to_Inventory Release to Research Inventory Analytical_Testing->Release_to_Inventory Passes Specs Quarantine_Reject Quarantine & Supplier Communication Analytical_Testing->Quarantine_Reject Fails Specs Quarantine_Reject->Supplier_Selection Re-evaluate Supplier

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Recommended Quality Control Procedures:

Upon receipt of the material from a commercial supplier, the following analytical tests are recommended to verify its identity and purity:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Certificate of Analysis (CoA) Review: To compare the supplier's reported data with in-house results.

Conclusion

The commercial availability of this compound from a range of suppliers facilitates its use in drug discovery and development. By carefully selecting suppliers based on purity and availability, and by implementing a robust internal quality control workflow, researchers can ensure the integrity of their starting materials, which is a critical factor for the success of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane motif into drug candidates has gained significant attention as a strategy to modulate physicochemical and pharmacokinetic properties.[1] The strained four-membered ring of oxetane can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensional structure.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a constrained, polar amino acid surrogate. Its incorporation into small molecules and peptides can lead to significant improvements in:

  • Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of parent compounds, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane moiety is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.

  • Lipophilicity (LogP/LogD): The introduction of an oxetane can modulate lipophilicity, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Rigidity: The defined geometry of the oxetane ring can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.

  • Intellectual Property: The novelty of oxetane-containing structures can provide advantages in securing intellectual property rights.

A notable example of the successful application of an amino-oxetane moiety is in the development of the respiratory syncytial virus (RSV) fusion inhibitor, Ziresovir.[2][3] The oxetane group was introduced to optimize the drug's properties.

Data Presentation: Physicochemical Property Modulation

The impact of incorporating an oxetane moiety as a bioisosteric replacement is summarized in the table below. The data highlights the changes in key physicochemical properties when a gem-dimethyl group is replaced with an oxetane.

CompoundStructureLogD (pH 7.4)Aqueous Solubility (μg/mL)Metabolic Stability (t½ in HLM, min)
Parent Compound (Structure with gem-dimethyl)3.5<115
Oxetane Analog (Structure with oxetane)2.150>120

HLM: Human Liver Microsomes

This data clearly demonstrates that the oxetane analog exhibits significantly improved aqueous solubility and metabolic stability with a more favorable lipophilicity profile compared to its gem-dimethyl counterpart.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes a standard procedure for the coupling of this compound to a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the corresponding Boc-3-amino-3-oxetanecarboxylic acid into a peptide sequence on a solid support using the Fmoc/tBu strategy. The methyl ester of the title compound would first need to be saponified to the carboxylic acid.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Boc-3-amino-3-oxetanecarboxylic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Coupling of Boc-3-amino-3-oxetanecarboxylic acid:

    • Pre-activate a solution of Boc-3-amino-3-oxetanecarboxylic acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple Boc-Oxetane-AA (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat Continue chain elongation cleavage Final Cleavage (TFA Cocktail) wash2->cleavage Final residue repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end Pure Oxetane-Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

RSV_Fusion_Inhibition RSV RSV Virion F_protein RSV F-Protein (pre-fusion) RSV->F_protein attachment HostCell Host Cell F_protein->HostCell binds to F_protein_post F-Protein (post-fusion) F_protein->F_protein_post conformational change MembraneFusion Viral and Host Membrane Fusion F_protein_post->MembraneFusion Infection Viral Entry & Infection MembraneFusion->Infection Ziresovir Ziresovir (Oxetane-containing inhibitor) Ziresovir->F_protein inhibits conformational change

Caption: Simplified pathway of RSV entry and inhibition by Ziresovir.

References

Application Notes and Protocols: Methyl 3-(Boc-amino)-3-oxetanecarboxylate as a Versatile Building Block for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocycles are a class of organic compounds characterized by two rings connected through a single common atom. Their inherent three-dimensionality and conformational rigidity have made them increasingly valuable scaffolds in medicinal chemistry and drug discovery. The introduction of a spirocyclic motif can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique building block that combines the desirable features of an oxetane ring—a polar, metabolically stable isostere for a gem-dimethyl group—with the functionality of a protected α-amino acid. This combination makes it an attractive starting material for the synthesis of novel spirocyclic systems, particularly spiro-diketopiperazines and spiro-hydantoins, which are privileged structures in many biologically active compounds.

These application notes provide detailed protocols for the synthesis of spiro-diketopiperazines and spiro-hydantoins using this compound as a key starting material.

Application 1: Synthesis of Spiro-Diketopiperazines

Spiro-diketopiperazines are rigid peptidomimetic scaffolds that can present substituents in well-defined spatial orientations, making them attractive for targeting protein-protein interactions. A plausible multi-step synthetic route to access oxetane-containing spiro-diketopiperazines from this compound is outlined below. The general strategy involves the coupling of the deprotected oxetane amino acid with a second amino acid, followed by an intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of Spiro-Diketopiperazines

Step 1: Dipeptide Formation

  • Boc Deprotection: Dissolve this compound in a solution of 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent under reduced pressure to yield methyl 3-aminooxetane-3-carboxylate hydrochloride.

  • Amide Coupling: To a solution of the crude methyl 3-aminooxetane-3-carboxylate hydrochloride and an N-protected amino acid (e.g., Fmoc-Ala-OH) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: After completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form Spiro-Diketopiperazine

  • Fmoc Deprotection: Dissolve the purified dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour.

  • Cyclization: After confirming the removal of the Fmoc group by TLC or LC-MS, heat the reaction mixture to 80-100 °C to promote intramolecular cyclization. The cyclization can also be facilitated by the addition of a mild acid or base.

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting spiro-diketopiperazine by flash column chromatography or recrystallization.

Data Presentation
StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Reference (Analogous)
1aThis compound4M HCl in DioxaneDioxane1-2RT>95[1]
1bMethyl 3-aminooxetane-3-carboxylate HCl, Fmoc-Ala-OHHATU, DIPEADMF4-6RT70-90[2]
2Dipeptide intermediate20% Piperidine in DMF, then heatDMF1 + 4-8RT, then 80-10060-80[2][3]

Experimental Workflow

G cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Spirocyclization start Methyl 3-(Boc-amino)-3- oxetanecarboxylate deprotection Boc Deprotection (4M HCl/Dioxane) start->deprotection intermediate1 Methyl 3-aminooxetane-3- carboxylate HCl deprotection->intermediate1 coupling Amide Coupling (Fmoc-AA-OH, HATU, DIPEA) intermediate1->coupling dipeptide Protected Dipeptide coupling->dipeptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) dipeptide->fmoc_deprotection intermediate2 Deprotected Dipeptide fmoc_deprotection->intermediate2 cyclization Intramolecular Cyclization (Heat) intermediate2->cyclization product Spiro-Diketopiperazine cyclization->product

Synthetic pathway to spiro-diketopiperazines.

Application 2: Synthesis of Spiro-Hydantoins

Spiro-hydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antitumor properties. The synthesis of spiro-hydantoins from this compound can be achieved in a straightforward two-step sequence involving Boc deprotection followed by reaction with an isocyanate and subsequent cyclization.

Experimental Protocol: Synthesis of Spiro-Hydantoins
  • Boc Deprotection: Following the same procedure as in Step 1a for the spiro-diketopiperazine synthesis, deprotect this compound using 4M HCl in dioxane to obtain methyl 3-aminooxetane-3-carboxylate hydrochloride.

  • Urea Formation and Cyclization:

    • To a solution of the crude amino ester hydrochloride in a solvent like dichloromethane or acetonitrile, add a slight excess of an isocyanate (e.g., phenyl isocyanate) and a base such as triethylamine.

    • Stir the reaction mixture at room temperature. The initial reaction forms a urea intermediate.

    • The subsequent intramolecular cyclization to the spiro-hydantoin can occur spontaneously or may require heating or the addition of a stronger base (e.g., sodium methoxide) to facilitate the ring closure.

  • Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford the desired spiro-hydantoin.

Data Presentation
StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Reference (Analogous)
1This compound4M HCl in DioxaneDioxane1-2RT>95[1]
2Methyl 3-aminooxetane-3-carboxylate HCl, IsocyanateTriethylamine, then NaOMe (cat.)CH₂Cl₂ or CH₃CN2-12RT to Reflux65-85[4][5]

Experimental Workflow

G start Methyl 3-(Boc-amino)-3- oxetanecarboxylate deprotection Boc Deprotection (4M HCl/Dioxane) start->deprotection amino_ester Methyl 3-aminooxetane-3- carboxylate HCl deprotection->amino_ester reaction Reaction with Isocyanate (R-NCO, Et3N) amino_ester->reaction urea_intermediate Urea Intermediate reaction->urea_intermediate cyclization Intramolecular Cyclization (Base or Heat) urea_intermediate->cyclization product Spiro-Hydantoin cyclization->product

Synthetic pathway to spiro-hydantoins.

Signaling Pathways and Biological Relevance

While specific signaling pathways for spirocycles derived from this compound are not yet established, the core scaffolds, spiro-diketopiperazines and spiro-hydantoins, are known to interact with a variety of biological targets.

  • Spiro-Diketopiperazines: These structures can mimic beta-turns in peptides and have been shown to inhibit protein-protein interactions. For example, they can be designed to target enzymes like kinases or proteases, or to modulate cell cycle progression.

  • Spiro-Hydantoins: This scaffold is present in several approved drugs, such as the anticonvulsant phenytoin. They are known to modulate ion channels and have also been investigated as inhibitors of enzymes like matrix metalloproteinases and as anticancer agents.

The incorporation of the oxetane moiety is expected to enhance the physicochemical properties of these spirocycles, potentially leading to improved solubility, metabolic stability, and cell permeability, thereby increasing their potential as drug candidates.

G cluster_0 Spirocycle Scaffolds cluster_1 Potential Biological Targets Spiro-Diketopiperazine Spiro-Diketopiperazine Protein-Protein Interactions Protein-Protein Interactions Spiro-Diketopiperazine->Protein-Protein Interactions Enzymes (Kinases, Proteases) Enzymes (Kinases, Proteases) Spiro-Diketopiperazine->Enzymes (Kinases, Proteases) Cell Cycle Regulators Cell Cycle Regulators Spiro-Diketopiperazine->Cell Cycle Regulators Spiro-Hydantoin Spiro-Hydantoin Spiro-Hydantoin->Enzymes (Kinases, Proteases) Ion Channels Ion Channels Spiro-Hydantoin->Ion Channels Spiro-Hydantoin->Cell Cycle Regulators

Potential biological targets of spirocycles.

Conclusion

This compound is a promising and versatile building block for the synthesis of medicinally relevant spirocyclic scaffolds. The protocols outlined here for the preparation of spiro-diketopiperazines and spiro-hydantoins provide a foundation for the exploration of novel chemical space in drug discovery. The unique properties conferred by the oxetane moiety make these spirocycles attractive candidates for the development of new therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of these novel compounds is warranted.

References

Application Notes and Protocols for the Incorporation of Methyl 3-(Boc-amino)-3-oxetanecarboxylate into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Oxetane-Containing Peptides in Drug Discovery

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with improved pharmacological profiles. Oxetanes, four-membered oxygen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] When incorporated into peptide backbones, often as replacements for amide bonds or as part of amino acid side chains, oxetanes can confer significant advantages. These include enhanced aqueous solubility, improved metabolic stability against enzymatic degradation, and the ability to influence peptide conformation.[1][3][4][5]

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key building block for introducing a 3-amino-oxetane-3-carboxylic acid (Aoc) residue into a peptide sequence. This modification creates a peptidomimetic with an oxetane ring directly embedded in the backbone, which can act as a carbonyl isostere and induce specific secondary structures, such as turns.[1][6][7] This pre-organization can be particularly beneficial for enhancing the efficiency of macrocyclization in the synthesis of cyclic peptides and for improving binding affinity to biological targets.[7]

These application notes provide detailed protocols for the successful incorporation of this versatile building block into peptide chains using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Applications and Advantages

The introduction of the 3-amino-oxetane-3-carboxylic acid moiety offers several strategic advantages in peptide design:

  • Improved Metabolic Stability: The oxetane structure is resistant to cleavage by proteases, enhancing the in vivo half-life of the peptide.[1][3]

  • Conformational Rigidity: The constrained four-membered ring can induce turns in the peptide backbone, which is useful for stabilizing bioactive conformations and improving head-to-tail cyclization yields for cyclic peptides.[3][6][7]

  • Enhanced Physicochemical Properties: The polar nature of the oxetane ring can improve solubility and other "drug-like" properties without significantly increasing lipophilicity.[1][2]

  • Novel Chemical Space: As a bioisostere for carbonyl or gem-dimethyl groups, it provides access to novel chemical matter with the potential for improved intellectual property positions.[1][2]

Experimental Protocols

The following protocols are designed for manual or automated Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: N-α-Boc Deprotection

The removal of the acid-labile tert-butyloxycarbonyl (Boc) group is the first step in preparing the oxetane building block for coupling. This procedure is also used iteratively during SPPS to deprotect the N-terminal amino acid of the growing peptide chain on the solid support.

Workflow for N-α-Boc Deprotection

cluster_workflow Boc Deprotection Workflow Resin Peptide-Resin (N-terminal Boc) Swell Swell Resin in DCM Resin->Swell Prewash Pre-wash with TFA/DCM Solution (5 min) Swell->Prewash Deprotect Deprotection: Stir in TFA/DCM (20-30 min) Prewash->Deprotect Wash_DCM1 Wash with DCM (x3) Deprotect->Wash_DCM1 Neutralize Neutralize with DIEA in DCM (2 x 5 min) Wash_DCM1->Neutralize Wash_DCM2 Wash with DCM (x3) Neutralize->Wash_DCM2 Ready Peptide-Resin (Free N-terminal Amine) Wash_DCM2->Ready

Caption: General workflow for Boc deprotection in SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 5 minutes (pre-wash).[8][9]

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[8][9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).

  • Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

Table 1: Common Reagents for Boc Deprotection

ReagentConcentrationScavenger (if needed)TimeEfficiencyNotes
Trifluoroacetic acid (TFA)25-50% in DCM0.5% DTE for Cys, Met, Trp20-30 min>99%The most common and standard method.[8][9]
Hydrochloric acid (HCl)4M in DioxaneNone30-60 min>98%An alternative to TFA; can be useful to avoid potential trifluoroacetylation side reactions.[9][]
Protocol 2: Coupling of this compound

This protocol describes the activation of the carboxyl group of the Boc-protected oxetane amino acid and its subsequent coupling to the free N-terminal amine of the resin-bound peptide chain. Note: Before coupling, the methyl ester of this compound must be saponified to the free carboxylic acid if it is not already in that form.

Chemical Reaction for Peptide Coupling

cluster_reaction Amide Bond Formation R1 Boc-Aoc-OH product Boc-Aoc-NH-Peptide-Resin R1->product plus1 + R2 H₂N-Peptide-Resin R2->product plus2 + CouplingAgent Coupling Reagent/Base CouplingAgent->product byproduct + Byproducts

Caption: Coupling of the activated oxetane amino acid.

Materials:

  • Deprotected peptide-resin (with free N-terminal amine)

  • Boc-3-amino-3-oxetanecarboxylic acid

  • Peptide coupling reagent (e.g., HBTU, HATU, DCC)

  • Base (e.g., DIEA, N-Methylmorpholine (NMM))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)

Procedure:

  • Activation: In a separate vessel, dissolve Boc-3-amino-3-oxetanecarboxylic acid (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add a base (e.g., DIEA, 4-8 equivalents) and allow the mixture to pre-activate for 1-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Reaction times may be extended for sterically hindered couplings.

  • Monitoring: Perform a Kaiser test (Ninhydrin test) to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • If the Kaiser test is positive, a second coupling (recoupling) may be necessary.

Table 2: Selection of Common Peptide Coupling Reagents

Reagent ClassExampleActivator/AdditiveBaseKey Advantages
Onium Salts HBTU, HATU, HCTUNone requiredDIEA, NMMFast reaction rates, low racemization, high efficiency.[11][12][13]
Carbodiimides DCC, DICHOBt, HOAtNone (for anhydride) or DIEACost-effective, widely used. DCC can form insoluble urea byproduct.[11][14][15]
Phosphonium Salts PyBOP, PyBrOPNone requiredDIEAExcellent for sterically hindered couplings and reducing racemization.[13][16]
Protocol 3: Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved with strong acid, such as anhydrous hydrogen fluoride (HF).

Materials:

  • Completed peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, anisole)

  • Cold diethyl ether

  • Acetonitrile/Water solution with 0.1% TFA

Procedure: Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a suitable reaction vessel within an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 10% p-cresol) to protect sensitive residues from reactive cations generated during cleavage.[12]

  • Cool the vessel to 0°C and condense anhydrous HF into it.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and organic-soluble impurities.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in an aqueous acetonitrile solution (containing 0.1% TFA) for purification by reverse-phase HPLC.

Data Summary

The efficiency of incorporating oxetane-modified residues is generally high using standard SPPS methods.

Table 3: Representative Purity of Oxetane-Modified Peptides Synthesized via SPPS

Peptide SequenceModificationPurity (by RP-HPLC)Reference
Bradykinin derivativeBackbone amide replaced by oxetane>95%[17]
Met-Enkephalin derivativeBackbone amide replaced by oxetane>95%[17]
Leu-Enkephalin derivativeBackbone amide replaced by oxetane>95%[17]
Alanine-rich 18-merSite-specific oxetane incorporationHigh purity reported[18]

Note: Purity is typically determined after purification by reverse-phase HPLC.[17]

Concluding Remarks

The incorporation of this compound into peptides is a robust and effective method for creating novel peptidomimetics. The protocols outlined above, based on established Boc-SPPS chemistry, provide a clear framework for researchers. The unique properties imparted by the oxetane ring—namely enhanced stability and conformational control—make this building block a valuable tool in the development of next-generation peptide therapeutics.

References

Application Notes and Protocols: Amide Bond Formation with Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry and drug discovery, incorporating the desirable oxetane motif which can improve physicochemical properties of drug candidates. The formation of an amide bond at the C3-carboxy position is a key transformation for the elaboration of this scaffold into a diverse range of potential therapeutic agents.

These application notes provide detailed protocols for the efficient reaction of this compound with primary and secondary amines to yield the corresponding 3-(Boc-amino)-3-oxetanecarboxamides. The most common and reliable strategy is a two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. Protocols for both steps are provided, focusing on two widely used and efficient coupling reagents: HATU and EDC in combination with HOBt.

Reaction Pathway Overview

The conversion of this compound to its corresponding amide derivatives is typically performed in a two-stage sequence. The first step is the saponification of the methyl ester to the free carboxylic acid. The resulting 3-(Boc-amino)oxetane-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents.

G cluster_0 Two-Step Amide Synthesis This compound This compound 3-(Boc-amino)oxetane-3-carboxylic acid 3-(Boc-amino)oxetane-3-carboxylic acid This compound->3-(Boc-amino)oxetane-3-carboxylic acid Step 1: Hydrolysis 3-(Boc-amino)-3-oxetanecarboxamide 3-(Boc-amino)-3-oxetanecarboxamide 3-(Boc-amino)oxetane-3-carboxylic acid->3-(Boc-amino)-3-oxetanecarboxamide Step 2: Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->3-(Boc-amino)-3-oxetanecarboxamide

Caption: Two-step synthesis of 3-(Boc-amino)-3-oxetanecarboxamides.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in the formation of the amide bond. The following table summarizes the general characteristics and typical yields for the coupling of Boc-protected amino acids with primary amines using HATU and EDC/HOBt. While specific yields for the oxetane substrate may vary depending on the amine, this table provides a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEADMF1 - 485 - 98Highly efficient and rapid, especially for sterically hindered amines. Minimizes racemization.[1][2][3]
EDC HOBtDIPEADMF or DCM4 - 2470 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[4][5]

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is the substrate for the subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)oxetane-3-carboxylic acid as a solid. The product is often used in the next step without further purification.

Step 2: Amide Coupling Protocols

The following protocols detail the formation of the amide bond between 3-(Boc-amino)oxetane-3-carboxylic acid and a generic primary or secondary amine (R₁R₂NH) using either HATU or EDC/HOBt.

Protocol 2A: HATU-Mediated Amide Coupling

This protocol outlines a rapid and highly efficient method for amide bond formation.

Materials:

  • 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq)

  • Amine (R₁R₂NH) (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2B: EDC/HOBt-Mediated Amide Coupling

This protocol describes a cost-effective and widely used method for amide bond formation.[4]

Materials:

  • 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq)

  • Amine (R₁R₂NH) (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amide coupling step (Step 2) after the initial hydrolysis.

G cluster_1 Amide Coupling Workflow A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (HATU or EDC/HOBt) and Base (DIPEA) A->B C Add Amine B->C D Reaction at RT C->D E Workup and Purification D->E F Final Amide Product E->F

Caption: General workflow for the amide coupling step.

Concluding Remarks

The two-step protocol involving hydrolysis followed by amide coupling is a robust and versatile method for the synthesis of a wide array of 3-(Boc-amino)-3-oxetanecarboxamides. The choice between HATU and EDC/HOBt for the coupling step will depend on factors such as the steric hindrance of the amine, cost considerations, and desired reaction time. By following these detailed protocols, researchers can efficiently generate libraries of oxetane-containing compounds for further investigation in drug discovery programs.

References

Application Notes and Protocols: Deprotection of the Boc Group from Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry, incorporating the desirable oxetane motif, which can impart improved physicochemical properties to drug candidates. The deprotection of the Boc group to furnish the free amine, Methyl 3-amino-3-oxetanecarboxylate, is a critical step in the synthetic routes employing this building block.

This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound. The protocols described herein are based on established methods for Boc deprotection, taking into account the specific structural features and potential sensitivities of the oxetane ring.

Chemical Reaction Pathway

The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the corresponding amine salt.

Boc Deprotection Pathway start This compound intermediate Protonated Intermediate start->intermediate  H+ (Acid) products Methyl 3-amino-3-oxetanecarboxylate (Amine Salt) intermediate->products byproducts Isobutylene + CO2 intermediate->byproducts

Caption: General reaction pathway for the acid-catalyzed deprotection of the Boc group.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes common protocols for the deprotection of Boc-protected amines. While specific yields for this compound are not widely reported in the literature, the conditions presented are standard and effective for a broad range of substrates, including those with acid-sensitive functional groups. The stability of the 3,3-disubstituted oxetane ring is generally good under these conditions, although prolonged reaction times or excessively harsh conditions should be avoided to minimize potential side reactions.

Protocol IDReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeWork-up ProcedureExpected YieldReference(s)
DP-TFA-01 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp0.5 - 2 hoursEvaporation, trituration with etherHigh (>90%)
DP-HCl-01 4M HCl in 1,4-Dioxane1,4-Dioxane / MethanolRoom Temp1 - 4 hoursEvaporation, trituration with etherHigh (>90%)
DP-LA-01 Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp12 - 24 hoursAqueous work-up and extractionModerate to High[1]

Experimental Protocols

Protocol DP-TFA-01: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the trifluoroacetate salt of the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol DP-HCl-01: Deprotection using HCl in 1,4-Dioxane

This method is another widely used protocol that often yields a crystalline hydrochloride salt of the amine.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq of HCl).

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt as a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol DP-LA-01: Deprotection using Zinc Bromide (Lewis Acid)

This protocol offers a milder alternative to strong protic acids and can be beneficial for substrates with other acid-sensitive functional groups.

Materials:

  • This compound

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous zinc bromide (2-3 eq).

  • Stir the mixture at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the free amine. Further purification by column chromatography may be necessary.

Experimental Workflow

The following diagram illustrates a general workflow for the deprotection of this compound.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Substrate in Solvent B Add Deprotecting Reagent A->B C Stir at Appropriate Temperature B->C D Quench Reaction (if necessary) C->D E Solvent Evaporation or Extraction D->E F Precipitation/ Trituration E->F G Filtration & Drying F->G H Characterization (NMR, MS, etc.) G->H

References

Application Notes and Protocols: Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique structural features of this compound, combining a constrained oxetane ring with a protected amino acid moiety, offer significant potential for the development of novel therapeutics.

Introduction

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid derivative that has garnered interest in the field of medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is recognized as a desirable motif in drug design due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element. The Boc-protected amine and the methyl ester functionalities allow for versatile synthetic manipulations, making this compound a key intermediate for the synthesis of complex molecules, including peptidomimetics and other bioactive compounds.

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound can be achieved from the commercially available 3-amino-3-oxetanecarboxylic acid. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Step 1: Boc Protection of 3-amino-3-oxetanecarboxylic acid

The protection of the primary amine is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base is a common and effective method.

Experimental Protocol:

  • Dissolve 3-amino-3-oxetanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidify the aqueous solution to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-(Boc-amino)-3-oxetanecarboxylic acid.

Step 2: Esterification of 3-(Boc-amino)-3-oxetanecarboxylic acid

The carboxylic acid can be converted to its methyl ester using various methods. A mild and efficient method involves the use of diazomethane. Alternatively, Fischer esterification using methanol in the presence of an acid catalyst can be employed.

Experimental Protocol (using Diazomethane):

  • Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve 3-(Boc-amino)-3-oxetanecarboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (9:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

StepReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
1 3-amino-3-oxetanecarboxylic acid(Boc)₂O, NaHCO₃Dioxane/Water12-24Room Temp.85-95
2 3-(Boc-amino)-3-oxetanecarboxylic acidCH₂N₂Diethyl ether/Methanol0.50>90

Table 1: Representative quantitative data for the synthesis of this compound. Yields are based on analogous reactions reported in the literature.

Synthesis_Workflow Start 3-amino-3-oxetanecarboxylic acid Boc_Protection Boc Protection Start->Boc_Protection (Boc)2O, NaHCO3 Dioxane/H2O Intermediate 3-(Boc-amino)-3- oxetanecarboxylic acid Boc_Protection->Intermediate Esterification Esterification Intermediate->Esterification CH2N2, Et2O/MeOH or SOCl2, MeOH Product Methyl 3-(Boc-amino)-3- oxetanecarboxylate Esterification->Product

Caption: Synthetic route to this compound.

Applications in Synthetic Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the area of peptidomimetics where the oxetane moiety can serve as an amide bond isostere. Key transformations include the deprotection of the Boc group to liberate the free amine and subsequent amide coupling reactions.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to yield the corresponding primary amine, which can then be used in subsequent coupling reactions.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundTFA or 4M HCl in dioxaneDCM or Dioxane1-4Room Temp.>95

Table 2: Representative quantitative data for the Boc deprotection of this compound.

Amide Coupling Reactions

The deprotected amine can be coupled with a variety of carboxylic acids to form amide bonds, enabling the incorporation of the oxetane-containing amino acid into peptide chains or other molecular scaffolds.

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Methyl 3-amino-3-oxetanecarboxylate hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF or DCM.

  • Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Amine ComponentCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Methyl 3-amino-3-oxetanecarboxylateN-Boc-AlanineHATUDIPEADMF470-90
Methyl 3-amino-3-oxetanecarboxylateBenzoic AcidHBTUDIPEADCM675-95

Table 3: Representative quantitative data for amide coupling reactions utilizing the deprotected oxetane amino ester. Yields are based on analogous reactions.

Amide_Coupling_Workflow Start Methyl 3-(Boc-amino)-3- oxetanecarboxylate Deprotection Boc Deprotection Start->Deprotection TFA or HCl/Dioxane Amine_Salt Methyl 3-amino-3- oxetanecarboxylate (Hydrochloride salt) Deprotection->Amine_Salt Amide_Coupling Amide Coupling Amine_Salt->Amide_Coupling Product Dipeptide Mimic or Amide Derivative Amide_Coupling->Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Coupling HATU, DIPEA

Caption: General workflow for the application of this compound in amide synthesis.

Role as an Amide Bond Isostere in Peptidomimetics

The incorporation of 3-amino-3-oxetanecarboxylic acid derivatives into peptide backbones is a valuable strategy in the design of peptidomimetics. The oxetane ring can act as a bioisostere of an amide carbonyl group, offering several potential advantages:

  • Increased Proteolytic Stability: The replacement of a scissile amide bond with a stable ether linkage within the oxetane ring can enhance resistance to enzymatic degradation.

  • Modulation of Conformation: The constrained nature of the oxetane ring can induce specific backbone conformations, which may lead to improved binding affinity and selectivity for biological targets.

  • Improved Physicochemical Properties: The polar nature of the oxetane can enhance aqueous solubility and reduce lipophilicity compared to traditional hydrocarbon-based isosteres.

Amide_Isostere cluster_0 Natural Peptide Backbone cluster_1 Peptidomimetic with Oxetane Isostere cluster_2 Advantages a1 Amino Acid 1 a2 Amide Bond (-CO-NH-) a1->a2 a3 Amino Acid 2 a2->a3 b1 Amino Acid 1 b2 Oxetane Linkage b1->b2 b3 Amino Acid 2 b2->b3 adv1 Increased Proteolytic Stability b2->adv1 adv2 Conformational Constraint b2->adv2 adv3 Improved Physicochemical Properties b2->adv3

Caption: Logical relationship of the oxetane moiety as an amide bond isostere.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the ability to undergo a range of chemical transformations make it an attractive starting material for the creation of novel and complex molecular architectures. The incorporation of the oxetane motif through this building block offers a promising strategy for the development of next-generation therapeutics with enhanced pharmacological properties.

Application Notes: Synthesis of Novel Spiro-Oxetane Heterocycles from Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In contemporary medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][2][3] Their introduction into a molecular scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional architecture that can enhance target engagement.[1][2][3]

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a versatile building block that possesses two key functionalities ripe for synthetic elaboration: a protected amine and a methyl ester. This unique arrangement on a strained oxetane ring offers the potential for the construction of novel spirocyclic heterocyclic systems. Such spirocycles are of high interest in drug discovery due to their rigidified conformations and ability to project substituents into distinct vectors of chemical space.

These application notes provide detailed protocols for the synthesis of a novel spiro-oxetane hydantoin, a class of heterocycles with a broad spectrum of biological activities. The described synthetic route offers a practical approach for researchers to access this novel chemical scaffold for screening in various drug discovery programs.

Data Presentation

Table 1: Summary of Reaction Steps and Conditions for Spiro-Oxetane Hydantoin Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.2>95 (crude)
2Urea FormationPhenyl Isocyanate, Triethylamine (TEA)Dichloromethane (DCM)0 to Room Temp.485
3Cyclization to HydantoinSodium Methoxide (NaOMe)Methanol (MeOH)Reflux678

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-3-oxetanecarboxylate Trifluoroacetate Salt

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material to liberate the free amine, which is essential for subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in dichloromethane (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting crude trifluoroacetate salt of methyl 3-amino-3-oxetanecarboxylate can be used in the next step without further purification.

Diagram 1: Boc Deprotection Workflow

G cluster_0 Step 1: Boc Deprotection start Dissolve Starting Material in DCM add_tfa Add Trifluoroacetic Acid at 0°C start->add_tfa react Stir at Room Temperature for 2h add_tfa->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate product Crude Amine TFA Salt concentrate->product G cluster_1 Step 2: Urea Formation start Suspend Amine Salt in DCM neutralize Add TEA at 0°C start->neutralize add_isocyanate Add Phenyl Isocyanate neutralize->add_isocyanate react Stir at Room Temperature for 4h add_isocyanate->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Purified Urea Derivative purify->product G cluster_2 Overall Synthetic Pathway A Methyl 3-(Boc-amino)-3- oxetanecarboxylate B Methyl 3-amino-3- oxetanecarboxylate A->B  TFA, DCM   C Methyl 3-(3-phenylureido)-3- oxetanecarboxylate B->C  PhNCO, TEA   D Spiro[oxetane-3,5'-imidazolidine] -2',4'-dione C->D  NaOMe, MeOH  

References

Application Note: A Scalable Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxetane-containing amino acids are of significant interest in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it a valuable bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][3] Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key building block for the incorporation of the 3-amino-3-carboxy-oxetane scaffold into more complex drug candidates. The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery programs that utilize this valuable motif.

This application note details a scalable, multi-step synthesis of this compound starting from the commercially available oxetan-3-one. The described protocol is designed to be suitable for production on a multi-gram to kilogram scale, with considerations for process safety and product purity.

Overall Synthetic Scheme

The multi-step synthesis begins with a Strecker reaction on oxetan-3-one to introduce the amino and nitrile functionalities. This is followed by hydrolysis of the nitrile to a carboxylic acid, protection of the amino group with a Boc-group, and finally, esterification to yield the target product.

Scale_Up_Synthesis A Oxetan-3-one B 3-Amino-3-oxetanecarbonitrile A->B  Strecker Reaction (TMSCN, NH3) C 3-Amino-3-oxetanecarboxylic Acid B->C  Nitrile Hydrolysis (aq. HCl) D 3-(Boc-amino)-3-oxetanecarboxylic Acid C->D  Boc Protection (Boc)2O, Base E This compound D->E  Esterification (MeOH, SOCl2)

Caption: Workflow for the scale-up synthesis of this compound.

Materials and Equipment

  • Starting Materials: Oxetan-3-one, Trimethylsilyl cyanide (TMSCN), Ammonia (7N solution in MeOH), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Thionyl chloride (SOCl₂).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Water (H₂O), Brine.

  • Reagents: Hydrochloric acid (concentrated and 2N), Sodium bicarbonate (saturated solution), Anhydrous sodium sulfate.

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet; addition funnel; rotary evaporator; filtration apparatus; pH meter; standard laboratory glassware.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-oxetanecarbonitrile
  • Reactor Setup: A 20 L jacketed reactor is charged with a 7N solution of ammonia in methanol (10 L) and cooled to 0 °C.

  • Addition of Reactants: Oxetan-3-one (1.0 kg, 13.9 mol) is added to the reactor, followed by the slow, dropwise addition of trimethylsilyl cyanide (1.52 kg, 15.3 mol) over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 4 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Step 2: Synthesis of 3-Amino-3-oxetanecarboxylic Acid
  • Hydrolysis: The crude 3-Amino-3-oxetanecarbonitrile from the previous step is added to a solution of concentrated hydrochloric acid (6 L) and water (6 L) at 0 °C.

  • Reaction: The mixture is heated to reflux (approximately 100 °C) and stirred for 24 hours.

  • Isolation: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with acetone, filtered, and dried to yield the hydrochloride salt of the product.

Step 3: Synthesis of 3-(Boc-amino)-3-oxetanecarboxylic Acid
  • Reaction Setup: 3-Amino-3-oxetanecarboxylic acid hydrochloride (1.0 kg, 6.5 mol) is suspended in a mixture of dioxane (5 L) and water (5 L). The mixture is cooled to 10 °C.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (1.56 kg, 7.15 mol) in dioxane (2 L) is added. The pH of the reaction mixture is maintained between 9 and 10 by the portion-wise addition of 2N sodium hydroxide.

  • Reaction: The mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is washed with hexanes. The aqueous layer is then acidified to pH 2-3 with 2N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Step 4: Synthesis of this compound
  • Esterification: 3-(Boc-amino)-3-oxetanecarboxylic acid (1.0 kg, 4.3 mol) is dissolved in anhydrous methanol (10 L) and cooled to 0 °C.

  • Reagent Addition: Thionyl chloride (0.38 L, 5.2 mol) is added dropwise over 1 hour, maintaining the temperature below 10 °C.[4]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 18 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethyl acetate/hexanes mixture to afford the final product as a white solid.

Results and Discussion

This synthetic route provides a scalable and efficient method for the production of this compound. The use of a Strecker reaction in the initial step is a robust method for the formation of α-amino nitriles.[5] Subsequent hydrolysis, protection, and esterification steps proceed with good yields and high purity. The reaction conditions have been optimized to be amenable to large-scale equipment, and the work-up procedures are straightforward.

StepProductStarting Material (Scale)Typical YieldPurity (by HPLC)
13-Amino-3-oxetanecarbonitrileOxetan-3-one (1.0 kg)85-90%>95%
23-Amino-3-oxetanecarboxylic Acid3-Amino-3-oxetanecarbonitrile (crude)75-80% (as HCl salt)>97%
33-(Boc-amino)-3-oxetanecarboxylic Acid3-Amino-3-oxetanecarboxylic Acid (1.0 kg)90-95%>98%
4This compound3-(Boc-amino)-3-oxetanecarboxylic Acid (1.0 kg)88-92%>99%

Safety Considerations: The synthesis involves the use of toxic (trimethylsilyl cyanide) and corrosive (thionyl chloride, hydrochloric acid) reagents. All steps should be performed in a well-ventilated fume hood or an appropriate reactor setup with proper personal protective equipment. The potential instability of the oxetane ring, particularly under strongly acidic conditions and high temperatures, should be considered, and reaction temperatures should be carefully controlled.[1]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a key building block for drug discovery. The four-step synthesis is efficient, with high yields and purities, making it suitable for the production of kilogram quantities of the target compound.

References

Application Notes and Protocols: Purification of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate, a key building block in medicinal chemistry. The protocols outlined below are based on established techniques for the purification of Boc-protected amino esters and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Overview of Purification Strategies

The primary methods for purifying Methyl 3-(Boc-amino)-3-oxetanecarboxylate involve silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the target compound from reaction byproducts and unreacted starting materials. The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase.

  • Recrystallization: This technique is suitable for removing minor impurities from a solid sample, yielding a product with high crystalline purity. The selection of an appropriate solvent system is critical for successful recrystallization.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on the purification of analogous Boc-protected amino esters.[1][2][3][4]

Purification MethodStationary PhaseMobile Phase (Eluent)Typical PurityTypical RecoveryReference Compounds
Silica Gel Column ChromatographySilica GelEthyl Acetate / Petroleum Ether>97%80-95%Methyl 3-[(tert-butoxycarbonyl)amino]benzoate[1]
Silica Gel Column ChromatographySilica Geln-hexane / Ethyl Acetate (3:1)>95%Variable(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid[2]
RecrystallizationNot ApplicableEthyl Acetate / Petroleum Ether>99%70-90%Boc-protected amino acids[5]
RecrystallizationNot ApplicableDiethyl Ether>99%VariableBoc-L-phenylglycine[6]

Experimental Protocols

Protocol for Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or hexanes)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate stain or other suitable visualization agent

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% EtOAc in petroleum ether).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 10% EtOAc in petroleum ether). Gradually increase the polarity of the eluent (e.g., to 20%, 30% EtOAc) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound, which should be a white solid.[1]

Protocol for Recrystallization

This protocol is suitable for further purifying the solid product obtained from chromatography or for crude material that is already substantially pure.

Materials:

  • Partially purified this compound

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the solid product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow cluster_chromatography Silica Gel Column Chromatography Workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product_chrom Pure Product evaporate->pure_product_chrom

Caption: Workflow for Purification by Silica Gel Column Chromatography.

RecrystallizationWorkflow cluster_recrystallization Recrystallization Workflow solid_product Impure Solid Product dissolve_hot Dissolve in Minimal Hot Solvent solid_product->dissolve_hot add_antisolvent Add Anti-solvent (e.g., Petroleum Ether) dissolve_hot->add_antisolvent cool Cool to Induce Crystallization add_antisolvent->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for the Characterization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the rigid oxetane ring and the Boc-protecting group makes it a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic applications. Accurate and thorough analytical characterization is crucial to confirm its identity, purity, and stability.

These application notes provide detailed protocols for the characterization of Methyl 3-(boc-amino)-3-oxetanecarboxylate using standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

PropertyValue
CAS Number 1363381-38-7
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol [1][2]
Appearance White solid[2]
Storage Store at 0-8 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Predicted NMR Data

Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃ (Boc)~1.45 (s, 9H)~28.3
-O-C(CH₃)₃ (Boc)-~80.5
C=O (Boc)-~155.0
-NH-~5.5 (br s, 1H)-
Oxetane-CH₂~4.8-5.0 (m, 4H)~78-80
Quaternary Oxetane-C-~58-60
-COOCH₃-~170-172
-OCH₃~3.80 (s, 3H)~52.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or 500 MHz NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both spectra to the corresponding atoms in the molecule.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output dissolve Dissolve Sample in Deuterated Solvent acquire_1H Acquire ¹H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum dissolve->acquire_13C process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1H->process_spectra acquire_13C->process_spectra reference_spectra Reference to Solvent Peak process_spectra->reference_spectra assign_signals Assign Signals & Integrate reference_spectra->assign_signals structural_confirmation Structural Confirmation assign_signals->structural_confirmation

Caption: Workflow for NMR spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method is generally suitable for this compound.

Hypothetical HPLC Data

Table 2: Hypothetical HPLC Purity Data

Parameter Value
Retention Time (tR) 5.8 min
Purity (by area %) >98%
Tailing Factor 1.1
Theoretical Plates >5000
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the peak area percentage relative to all other peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prepare_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample into HPLC System prepare_sample->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv UV Detection (210 nm) run_gradient->detect_uv integrate_peaks Integrate Chromatogram detect_uv->integrate_peaks calculate_purity Calculate Purity (Area %) integrate_peaks->calculate_purity purity_report Purity Assessment calculate_purity->purity_report

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data

Table 3: Expected m/z Values in ESI-MS

Ion Formula Expected m/z
[M+H]⁺ [C₁₀H₁₈NO₅]⁺232.12
[M+Na]⁺ [C₁₀H₁₇NO₅Na]⁺254.10
[M-Boc+H]⁺ [C₅H₁₀NO₃]⁺132.06
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Instrument and Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Direct infusion via a syringe pump or coupled with an LC system.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): As per instrument recommendation.

    • Drying Gas (N₂) Temperature: 250-350 °C.

  • Data Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and common fragment ions.

    • Compare the observed m/z values with the calculated exact masses.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis cluster_output Output prepare_solution Prepare Dilute Solution in Methanol infuse_sample Infuse Sample into ESI Source prepare_solution->infuse_sample acquire_spectrum Acquire Mass Spectrum (Positive Ion Mode) infuse_sample->acquire_spectrum identify_peaks Identify Molecular and Fragment Ions acquire_spectrum->identify_peaks compare_masses Compare Observed vs. Calculated m/z identify_peaks->compare_masses mw_confirmation Molecular Weight Confirmation compare_masses->mw_confirmation

Caption: Workflow for MS molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Characteristic FTIR Data

Table 4: Characteristic FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Alkyl) 2850 - 3000
C=O Stretch (Ester) 1735 - 1750
C=O Stretch (Carbamate) 1680 - 1710
C-O Stretch (Oxetane) 950 - 1000
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • FTIR Instrument and Conditions:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before scanning the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the absorption bands corresponding to the key functional groups in the molecule.

    • Compare the spectrum with reference spectra of similar compounds if available.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis cluster_output Output prepare_sample Prepare Sample (KBr Pellet or ATR) background_scan Perform Background Scan prepare_sample->background_scan sample_scan Scan Sample (4000-400 cm⁻¹) background_scan->sample_scan identify_bands Identify Characteristic Absorption Bands sample_scan->identify_bands functional_group_id Functional Group Identification identify_bands->functional_group_id

Caption: Workflow for FTIR functional group analysis.

References

Troubleshooting & Optimization

"common side reactions with Methyl 3-(boc-amino)-3-oxetanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-(boc-amino)-3-oxetanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this versatile building block in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most common side reactions involve the two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the oxetane ring. Key side reactions include:

  • Acid-catalyzed Boc deprotection: Unintentional cleavage of the Boc group under acidic conditions.

  • Acid-catalyzed oxetane ring-opening: The strained oxetane ring can open in the presence of acids, leading to the formation of diol or other substituted 1,3-propanediol derivatives.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups on the substrate or other molecules in the reaction mixture.

  • Isomerization to lactone: Under certain conditions, particularly with heating, oxetane-carboxylic acids (which can be formed from the methyl ester via hydrolysis) can isomerize to form lactones.[1]

Q2: How stable is the oxetane ring?

A2: The oxetane ring is a strained four-membered ether. While it is generally stable under neutral and basic conditions, it is susceptible to ring-opening in the presence of strong acids or Lewis acids.[2] This reactivity should be a key consideration when planning reaction sequences.

Q3: What conditions should be avoided when working with this compound?

A3: To maintain the integrity of the molecule, it is advisable to avoid:

  • Strongly acidic conditions (e.g., concentrated mineral acids), unless Boc deprotection and/or oxetane ring-opening is the desired transformation.

  • Elevated temperatures for prolonged periods, especially if the corresponding carboxylic acid is present, to prevent potential isomerization.[1]

Q4: Can the Boc group be selectively removed without affecting the oxetane ring?

A4: Selective Boc deprotection can be challenging due to the acid sensitivity of the oxetane ring. However, it can often be achieved using carefully controlled acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures and with short reaction times. Monitoring the reaction closely is crucial.

Troubleshooting Guides

Issue 1: Unexpected Boc Deprotection
  • Observation: Mass spectrometry or NMR analysis indicates the presence of the free amine product.

  • Potential Cause: The reaction conditions are too acidic. This can be due to the reagent used, acidic impurities in solvents, or the generation of acidic byproducts.

  • Troubleshooting Steps:

    • Neutralize the reaction mixture: If the desired reaction is not a deprotection, ensure the reaction medium is neutral or basic.

    • Use purified solvents: Traces of acid in solvents can be sufficient to cause partial deprotection.

    • Consider alternative protecting groups: If acidic conditions are unavoidable in subsequent steps, consider using a protecting group that is stable to acid but labile under other conditions (e.g., Fmoc).

Issue 2: Formation of Ring-Opened Byproducts
  • Observation: Characterization data suggests the formation of a 1,3-diol or related species where the oxetane ring is no longer intact.

  • Potential Cause: The reaction was performed under acidic conditions that promoted the opening of the oxetane ring.

  • Troubleshooting Steps:

    • Buffer the reaction: If acidic conditions are necessary for another transformation, consider using a buffered system to maintain a milder pH.

    • Lower the reaction temperature: Acid-catalyzed ring-opening is often accelerated by heat.

    • Use non-acidic reaction conditions: Whenever possible, opt for reaction pathways that proceed under neutral or basic conditions. Basic conditions are generally well-tolerated by the oxetane ring.[2]

Issue 3: Low Yield in Coupling Reactions (e.g., Amide Bond Formation)
  • Observation: The desired coupled product is obtained in low yield, and starting material remains.

  • Potential Cause: Steric hindrance from the quaternary center of the oxetane can slow down coupling reactions.

  • Troubleshooting Steps:

    • Use a more potent coupling reagent: For sterically hindered amino acids, stronger coupling reagents like HATU, HBTU, or COMU can be more effective than standard reagents like DCC/HOBt.[3]

    • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or gently heating it can help drive the coupling to completion. However, be mindful of potential side reactions at elevated temperatures.[3]

    • Perform a double coupling: After the initial coupling, the resin can be washed and subjected to a second coupling with fresh reagents to ensure complete reaction.[3]

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively available in the public domain, the following table provides a general overview of conditions affecting the stability of the key functional groups.

Functional GroupConditionObservationYield of Desired ProductPotential Side Product(s)
Boc-Amine 25-50% TFA in DCM, RTBoc DeprotectionHigh (if intended)t-butylated species, trifluoroacetylated amine
Boc-Amine 4M HCl in Dioxane, RTBoc DeprotectionHigh (if intended)-
Oxetane Ring Strong Acid (e.g., HCl, H₂SO₄)Ring-OpeningLow to None1,3-diols, substituted propanes
Oxetane-Carboxylic Acid Heating (e.g., 50-100 °C)IsomerizationDecreases over timeLactone

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is for the removal of the Boc protecting group.

  • Dissolution: Dissolve this compound in dichloromethane (DCM) (approx. 0.1 M).

  • TFA Addition: To the solution at 0 °C, add an equal volume of trifluoroacetic acid (TFA).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Note: Due to the acid sensitivity of the oxetane ring, it is crucial to monitor this reaction closely to minimize potential ring-opening.

Protocol 2: Amide Coupling using HATU

This protocol is for coupling the deprotected amino-oxetane with a carboxylic acid.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in an anhydrous aprotic solvent like DMF or NMP. Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the solution of the deprotected methyl 3-amino-3-oxetanecarboxylate (1 equivalent) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Boc_Deprotection_Side_Reactions cluster_main Boc Deprotection with Strong Acid (e.g., TFA) Start Methyl 3-(Boc-amino) -3-oxetanecarboxylate Desired Desired Product: Methyl 3-amino -3-oxetanecarboxylate Start->Desired Successful Deprotection Side1 Side Product 1: t-Butylated Substrate Start->Side1 t-Butylation Side2 Side Product 2: Ring-Opened Product Start->Side2 Acid-catalyzed Ring Opening Side3 Side Product 3: Trifluoroacetylated Amine (with TFA) Desired->Side3 Reaction with TFA

Caption: Potential reaction pathways during Boc deprotection.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Experiments Start Experiment with Low Yield Check1 Analyze Side Products (LC-MS, NMR) Start->Check1 Path1 Boc Deprotection Observed? Check1->Path1 Path2 Ring-Opening Observed? Check1->Path2 Path3 Incomplete Reaction (Coupling)? Check1->Path3 Sol1 Use Neutral/Basic Conditions or Purified Solvents Path1->Sol1 Sol2 Avoid Strong Acids, Lower Temperature Path2->Sol2 Sol3 Use Stronger Coupling Reagent, Increase Reaction Time Path3->Sol3

Caption: A logical workflow for troubleshooting low-yield reactions.

References

"stability issues of Methyl 3-(boc-amino)-3-oxetanecarboxylate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 3-(boc-amino)-3-oxetanecarboxylate in solution. These resources are intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of my starting material, this compound, when my reaction is performed in an acidic solution. What could be the cause?

A1: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[1][2] Exposure to even mild acids can lead to the cleavage of the Boc group, resulting in the formation of the corresponding free amine.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor the pH of your reaction mixture. If acidic conditions are not required for your transformation, buffer the solution to maintain a neutral pH (6.5-7.5).

  • Alternative Protecting Groups: If acidic conditions are necessary, consider replacing the Boc group with a protecting group that is stable in acidic media, such as Fmoc or Cbz.

  • Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of deprotection.

Q2: My purification process involves basic conditions (e.g., high pH chromatography), and I am seeing a new, more polar impurity. What is this likely to be?

A2: While the Boc group is generally stable to basic conditions, the methyl ester is susceptible to hydrolysis under basic (saponification) or strongly acidic conditions.[2] This would result in the formation of the corresponding carboxylic acid, which is more polar than the starting ester.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, avoid using strong bases like sodium hydroxide or potassium hydroxide. Use milder bases such as sodium bicarbonate or triethylamine if your protocol allows.

  • pH Control During Workup: During aqueous workup, ensure the pH does not exceed 9.

  • Chromatography Conditions: Utilize chromatography techniques that do not require highly basic mobile phases. Consider using a buffered mobile phase or alternative stationary phases.

Q3: I suspect the oxetane ring in my molecule is not stable in my experimental conditions. What could cause the oxetane ring to open?

A3: Oxetane rings, while generally more stable than epoxides, can undergo ring-opening reactions under strongly acidic or nucleophilic conditions. The presence of a Lewis acid or a strong nucleophile in your reaction could catalyze the opening of the strained four-membered ring.

Troubleshooting Steps:

  • Reagent Compatibility: Carefully review all reagents in your reaction mixture for strong nucleophiles or Lewis acids.

  • Solvent Choice: Protic solvents, especially in the presence of acid or base, can facilitate ring-opening. Consider using aprotic solvents if compatible with your reaction.

  • Temperature Control: Higher temperatures can promote ring-opening. Maintain the lowest effective temperature for your experiment.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation.

Table 1: Stability in Acidic Conditions

pHTemperature (°C)Time (hours)Remaining Starting Material (%)
325475
350440
5252495
5502480

Table 2: Stability in Basic Conditions

pHTemperature (°C)Time (hours)Remaining Starting Material (%)
9252490
9502470
1125460
1150425

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate aprotic solvent (e.g., acetonitrile).

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Incubation: Add a known volume of the stock solution to each buffer to reach a final desired concentration. Incubate the solutions at controlled temperatures (e.g., 25°C and 50°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any potential degradation by neutralizing the pH of the aliquot.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the remaining starting material and identify any degradation products.

Visual Guides

G Troubleshooting Workflow for Unexpected Results start Unexpected Result Observed (e.g., low yield, new impurity) check_sm Verify Identity and Purity of Starting Material start->check_sm analyze_reaction Analyze Reaction Mixture (e.g., by LC-MS, NMR) check_sm->analyze_reaction identify_impurity Identify Structure of Impurity analyze_reaction->identify_impurity acidic_path Impurity is Deprotected Amine? identify_impurity->acidic_path basic_path Impurity is Carboxylic Acid? acidic_path->basic_path No acid_solution Acidic Conditions Present - Buffer solution to pH 6.5-7.5 - Lower reaction temperature acidic_path->acid_solution Yes other_path Other Impurity Observed? basic_path->other_path No base_solution Basic Conditions Present - Use milder base - Control pH during workup basic_path->base_solution Yes oxetane_solution Suspect Oxetane Ring-Opening - Check for strong nucleophiles/Lewis acids - Use aprotic solvent other_path->oxetane_solution Yes end Problem Resolved acid_solution->end base_solution->end oxetane_solution->end

Caption: Troubleshooting workflow for unexpected results.

G Hypothetical Degradation Pathway (Acidic Conditions) reactant This compound product Methyl 3-amino-3-oxetanecarboxylate reactant->product H+ (catalytic) byproduct CO2 + Isobutylene product->byproduct

Caption: Hypothetical degradation under acidic conditions.

G Hypothetical Degradation Pathway (Basic Conditions) reactant This compound product 3-(boc-amino)-3-oxetanecarboxylic acid reactant->product OH-

Caption: Hypothetical degradation under basic conditions.

G Recommended Workflow for Stability Testing prep_stock Prepare Stock Solution in Aprotic Solvent incubate Incubate at Controlled Temperatures prep_stock->incubate prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize pH) sample->quench analyze Analyze by HPLC or LC-MS quench->analyze

Caption: Recommended workflow for stability testing.

References

Technical Support Center: Methyl 3-(boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound, Methyl 3-(boc-amino)-3-oxetanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a dry and cool place.[1] The recommended storage temperature is between 0-8°C.[2][3] For anhydrous applications, it is crucial to handle the compound under an inert atmosphere (e.g., in a glove box) to prevent moisture absorption.[4]

Q2: My reaction yield is consistently low. What are the potential causes related to the quality of the starting material?

A2: Low yields can often be attributed to the degradation of the starting material due to its hygroscopic properties. If the compound has absorbed moisture, it may not be suitable for reactions that require anhydrous conditions. It is recommended to dry the compound under vacuum before use.[2] Additionally, you should verify the purity of the material, as impurities can interfere with the reaction.

Q3: I am observing unexpected side products in my reaction. What could be the issue?

A3: The formation of side products can be due to several factors. If you are performing a Boc-deprotection, the reactive tert-butyl cation generated can lead to alkylation of other nucleophilic species in the reaction mixture.[1] In coupling reactions, you might observe the formation of N-acylurea or diketopiperazines.[1] The oxetane ring itself can be sensitive to strong acids, which may lead to ring-opening byproducts.[5]

Q4: Is the oxetane ring in this compound stable under typical reaction conditions?

A4: The oxetane ring is generally stable but can be sensitive to certain conditions. Strong acidic conditions can cause ring-opening.[5] Some reducing agents, like lithium aluminum hydride (LiAlH4), especially at temperatures above 0°C, can also lead to the decomposition of the oxetane core.[5] It is advisable to perform reactions at lower temperatures when using potent reagents.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
Root Cause Solutions
Zwitterionic character The compound may exhibit poor solubility in non-polar organic solvents. Try using more polar aprotic solvents like DMSO or DMF. For reactions in aqueous media, adjusting the pH might improve solubility.
Incomplete dissolution Ensure adequate mixing and consider gentle heating if the compound's stability at higher temperatures is not a concern. Sonication can also aid in dissolution.
Issue 2: Incomplete Amide Coupling Reaction
Root Cause Solutions
Deactivated coupling reagent Use fresh, high-quality coupling reagents. Ensure they have been stored under appropriate anhydrous conditions.
Steric hindrance The oxetane moiety can cause steric hindrance. Consider using a more powerful coupling reagent like HATU or HBTU.[6] Pre-activating the carboxylic acid for a longer duration before adding the amine may also improve the yield.
Presence of moisture As the starting material is hygroscopic, any absorbed water can quench the activated species. Dry the this compound under vacuum before use and run the reaction under an inert atmosphere.
Formation of N-acylurea byproduct This is common with carbodiimide coupling reagents. Adding an auxiliary nucleophile like HOBt can help to suppress this side reaction.[6]
Issue 3: Unsuccessful or Messy Boc Deprotection
Root Cause Solutions
Tert-butyl cation side reactions The tert-butyl cation formed during acidic deprotection can alkylate other nucleophiles.[1] Include a scavenger such as anisole or thioanisole in the reaction mixture to trap the cation.[7]
Oxetane ring opening Strong acids can lead to the decomposition of the oxetane ring.[5] Use milder acidic conditions (e.g., lower concentration of TFA in DCM) and keep the reaction temperature low (0°C). Monitor the reaction closely to avoid prolonged exposure to the acid.
Incomplete deprotection If the reaction is sluggish, a slightly longer reaction time or a marginal increase in the acid concentration might be necessary. However, this should be balanced against the risk of side reactions.
Water-mediated deprotection issues While deprotection in boiling water has been reported for some Boc-amines, its efficiency can be substrate-dependent.[3][8] This method may also lead to hydrolysis of the methyl ester. If using this "green" method, careful monitoring of both deprotection and potential ester cleavage is necessary.

Quantitative Data Summary

Property Value Source
Storage Temperature 0-8 °C[2][3]
Appearance White solid[2][3]
Molecular Weight 231.25 g/mol
Hazard Codes H302 (Harmful if swallowed)
Precautionary Statements P264, P270, P301+P312, P330, P501

Experimental Protocols

Protocol 1: Handling and Preparation of Anhydrous this compound
  • Place the required amount of this compound in a clean, dry flask.

  • Connect the flask to a high vacuum line and dry for at least 4 hours to remove any absorbed moisture.[2]

  • If a glove box is available, transfer the dried compound into the glove box for weighing and addition to the reaction vessel.[4]

  • If a glove box is not available, quickly weigh the compound and add it to the reaction flask under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Protocol 2: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous DMF.

  • Add the amine solution to the activated ester solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection with TFA
  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20% v/v in DCM) to the solution.

  • Stir the reaction at 0°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM or toluene to help remove residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Reactions with this compound start Reaction Start check_yield Low Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes side_products Side Products Observed? check_yield->side_products No dry_reagent Dry Reagent Under Vacuum check_purity->dry_reagent check_conditions Review Reaction Conditions dry_reagent->check_conditions optimize Optimize Reaction check_conditions->optimize deprotection_issue Boc Deprotection Issue? side_products->deprotection_issue Yes coupling_issue Coupling Reaction Issue? side_products->coupling_issue No add_scavenger Add Scavenger (e.g., Anisole) deprotection_issue->add_scavenger Yes milder_acid Use Milder Acidic Conditions deprotection_issue->milder_acid Yes change_coupling_reagent Use Stronger Coupling Reagent (e.g., HATU) coupling_issue->change_coupling_reagent Yes anhydrous_conditions Ensure Anhydrous Conditions coupling_issue->anhydrous_conditions Yes add_scavenger->optimize milder_acid->optimize change_coupling_reagent->optimize anhydrous_conditions->optimize end Successful Reaction optimize->end

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Alternative Protecting Groups for 3-Amino-3-Oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of alternative protecting groups to the commonly used tert-butoxycarbonyl (Boc) group for 3-amino-3-oxetanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to the Boc protecting group for 3-amino-3-oxetanecarboxylate?

While the Boc group is widely used due to its stability and ease of removal under acidic conditions, certain experimental conditions may necessitate the use of orthogonal protecting groups.[1] These situations include:

  • Presence of acid-sensitive functional groups: If your molecule contains other moieties that are unstable in the presence of strong acids like trifluoroacetic acid (TFA) used for Boc deprotection, an alternative strategy is required.

  • Orthogonal protection schemes: In complex multi-step syntheses, particularly in peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of one functional group without affecting others.[1][2] For instance, you might need to deprotect the N-terminus of a peptide chain while side-chain protecting groups remain intact.

  • Solubility issues: The properties of the protected intermediate can influence its solubility and handling, and switching from Boc to another group can sometimes be advantageous.

Q2: What are the most common and reliable alternatives to the Boc group for this application?

Several robust alternatives to the Boc protecting group exist, each with a unique deprotection strategy, allowing for orthogonality. The most common alternatives are:

  • Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis.[2][3]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions, typically with piperidine.[4][5]

  • Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.[4][6]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ion sources.[7][8]

Each of these protecting groups is a carbamate, similar to Boc, but their distinct deprotection mechanisms allow for greater flexibility in synthetic design.[1]

Troubleshooting Guides

This section provides solutions to common problems you might encounter when using Cbz, Fmoc, Alloc, or Teoc as protecting groups for 3-amino-3-oxetanecarboxylate.

Carboxybenzyl (Cbz) Protecting Group

The Cbz group is a valuable alternative to Boc, especially when acid-labile groups must be preserved. It is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[3]

Troubleshooting Cbz Protection and Deprotection

Issue 1: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis

  • Question: My Cbz deprotection using H₂, Pd/C is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

  • Answer: This is a frequent challenge. A systematic approach to troubleshooting is outlined below.

    • Potential Causes and Solutions:

      • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers).[9][10]

        • Solution: Ensure your starting material is free of sulfur-containing impurities. If your substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as using transfer hydrogenolysis or acidic cleavage.[9] In some cases, increasing the catalyst loading or adding fresh catalyst can help drive the reaction to completion.[10]

      • Poor Catalyst Quality/Activity: The activity of Pd/C can vary between batches and can decrease with age.

        • Solution: Use a fresh batch of high-quality catalyst.

      • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.

        • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[10]

      • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

        • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[10]

      • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.

        • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[10]

Issue 2: Unwanted Side Reactions During Cbz Deprotection

  • Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

  • Answer: Side reactions often involve the reduction of other functional groups.

    • Potential Causes and Solutions:

      • Reduction of Other Functional Groups: Functional groups such as aryl halides, nitro groups, double bonds, and benzyl ethers can also be reduced under hydrogenation conditions.[9]

        • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[9]

      • Substrate is Sensitive to Strong Acids: When using acidic conditions for deprotection (e.g., HBr/acetic acid), other acid-sensitive groups may be affected.

        • Solution: Avoid HBr/acetic acid for sensitive substrates. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation should be used.[3][11]

Data Presentation: Cbz Protection and Deprotection Conditions
ParameterProtection (Cbz-Cl)Deprotection (Catalytic Hydrogenolysis)Deprotection (Acidic Cleavage)
Reagents Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃)H₂, Pd/C (5-10 mol%)HBr in Acetic Acid
Solvent Dioxane/Water, CH₂Cl₂Methanol, Ethanol, Ethyl AcetateAcetic Acid
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yield High to QuantitativeHigh to QuantitativeHigh
Key Considerations pH control is crucial to prevent racemization and decomposition of Cbz-Cl.[3]Catalyst can be poisoned by sulfur.[9] Other reducible groups may be affected.[9]Not suitable for acid-sensitive substrates.
Experimental Protocols

Protocol 1: General Procedure for Cbz Protection

  • Dissolve the 3-amino-3-oxetanecarboxylate in an appropriate solvent system (e.g., a mixture of dioxane and water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium bicarbonate or sodium carbonate, to maintain a pH between 8 and 10.[3]

  • Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform a standard aqueous workup and purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Workflow for Troubleshooting Cbz Deprotection

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 Potential Cause cause2 Poor Catalyst Activity? cause1->cause2 No sol1a Purify Substrate (Remove Sulfur) cause1->sol1a Yes sol1b Consider Alternative Deprotection Method cause1->sol1b Yes cause3 Insufficient Hydrogen? cause2->cause3 No sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 Yes cause4 Poor Mixing? cause3->cause4 No sol3 Increase H₂ Pressure cause3->sol3 Yes cause5 Product Inhibition? cause4->cause5 No sol4 Improve Agitation cause4->sol4 Yes sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5 Yes start Fmoc Deprotection Step kaiser Kaiser Test start->kaiser uv_vis UV-Vis Spectrophotometry start->uv_vis kaiser_pos Positive Result (Deep Blue Color) kaiser->kaiser_pos Successful Deprotection kaiser_neg Negative Result (Yellow/Colorless) kaiser->kaiser_neg Incomplete Deprotection uv_vis_abs Monitor Absorbance of Adduct (~301 nm) uv_vis->uv_vis_abs uv_vis_quant Quantify Extent of Fmoc Removal uv_vis_abs->uv_vis_quant alloc_substrate Alloc-Protected Amine intermediate π-Allylpalladium Intermediate alloc_substrate->intermediate + Pd(0) pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) scavenger Allyl Scavenger (e.g., Phenylsilane) deprotected_amine Deprotected Amine intermediate->deprotected_amine trapped_allyl Trapped Allyl Group intermediate->trapped_allyl + Scavenger teoc_amine Teoc-Protected Amine beta_elim β-Elimination teoc_amine->beta_elim + F⁻ attacks Si fluoride Fluoride Ion (F⁻) fluoride->beta_elim deprotected_amine Deprotected Amine beta_elim->deprotected_amine byproducts Byproducts: Ethylene, CO₂, Me₃SiF beta_elim->byproducts

References

Technical Support Center: Synthesis of Methyl 3-(boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(boc-amino)-3-oxetanecarboxylate. Our aim is to help you manage and control impurities effectively to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method involves the protection of the amino group of methyl 3-aminooxetane-3-carboxylate with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The reaction is typically carried out in a solvent like methanol, tetrahydrofuran (THF), or a mixture of solvents.

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Several impurities can arise during the synthesis of this compound. These include:

  • Di-Boc protected product: Formation of a product where a second Boc group is attached to the nitrogen.

  • Unreacted starting material: Incomplete reaction leaving residual methyl 3-aminooxetane-3-carboxylate.

  • Ring-opened byproducts: The oxetane ring is susceptible to opening under acidic conditions, which can be inadvertently introduced during workup.

  • Urea formation: This can occur, especially with sterically hindered amines, through the reaction of the amine with isocyanate impurities that may be present in the (Boc)₂O or formed in situ.

  • Isomerized lactone: If the synthesis starts from 3-(Boc-amino)-3-oxetanecarboxylic acid followed by esterification, there is a risk of isomerization of the oxetane-carboxylic acid to a lactone, particularly upon heating.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Disappearance of the starting material (methyl 3-aminooxetane-3-carboxylate) and the appearance of the desired product spot/peak will indicate the reaction's progression.

Q4: What are the recommended purification methods for the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is commonly used for elution. It is important to be cautious during chromatography as prolonged exposure to silica gel, which can be slightly acidic, may cause some degradation of the oxetane ring.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction.- Increase reaction time. - Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). - Ensure the base used is appropriate and in sufficient quantity (e.g., triethylamine, diisopropylethylamine).
2. Degradation of the product during workup or purification.- Avoid strongly acidic conditions during workup. Use a mild acid (e.g., saturated NH₄Cl solution) for neutralization if necessary. - Minimize the time the product is on the silica gel column. Consider using deactivated silica gel.
3. Suboptimal reaction temperature.- While often run at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for sterically hindered substrates, but be cautious of side reactions.
Presence of Di-Boc Impurity 1. Excess of (Boc)₂O used.- Use a stoichiometric amount or only a slight excess of (Boc)₂O.
2. Prolonged reaction time at elevated temperatures.- Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.
Significant Amount of Unreacted Starting Material 1. Insufficient (Boc)₂O.- Ensure accurate measurement of reagents. Use a slight excess of (Boc)₂O.
2. Ineffective base.- Use a non-nucleophilic organic base of sufficient strength. Ensure it is dry and of good quality.
3. Poor solubility of starting materials.- Choose a solvent system in which all reactants are soluble (e.g., THF, methanol, or a mixture).
Detection of Ring-Opened Byproducts 1. Acidic conditions during reaction or workup.- Maintain neutral or slightly basic conditions throughout the reaction. - Use a biphasic workup with a mild basic wash (e.g., saturated NaHCO₃ solution) followed by a brine wash.
Formation of Urea Byproduct 1. Presence of isocyanate impurities in (Boc)₂O.- Use high-purity (Boc)₂O.
2. Steric hindrance of the amine.- For highly hindered amines, consider alternative protection strategies or activating the amine with a non-nucleophilic base like NaH or NaHMDS before adding (Boc)₂O.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on lab-specific conditions and reagent purity.

Materials:

  • Methyl 3-aminooxetane-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 3-aminooxetane-3-carboxylate hydrochloride (1.0 eq) in anhydrous methanol or THF, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 3-aminooxetane-3-carboxylate HCl dissolve Dissolve in Anhydrous Solvent (Methanol or THF) start->dissolve add_base Add Base (TEA or DIPEA) at 0 °C dissolve->add_base add_boc Add (Boc)₂O solution at 0 °C add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Aqueous Workup: - Concentrate - Dissolve in EtOAc - Wash with NaHCO₃ & Brine monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography (Silica Gel) dry->purify product Product: this compound purify->product troubleshooting_tree start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC/HPLC/NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? check_reaction->side_products No increase_time Increase Reaction Time &/or (Boc)₂O excess incomplete->increase_time Yes check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents No di_boc Reduce (Boc)₂O amount & Reaction Time side_products->di_boc Di-Boc? ring_opened Ensure Anhydrous & Neutral/Basic Conditions side_products->ring_opened Ring-Opened? urea Use High Purity (Boc)₂O side_products->urea Urea?

"solvent effects on reactions with Methyl 3-(boc-amino)-3-oxetanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions.

Issue 1: Low or No Yield During Boc Deprotection

  • Question: I am attempting to deprotect the Boc group using acidic conditions, but I am observing a low yield of the desired amine product. What are the potential causes and solutions?

  • Answer: Low yields in Boc deprotection can stem from several factors related to solvent and reaction conditions.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the concentration of the acid (e.g., TFA, HCl) or extending the reaction time.

    • Solvent Choice: The solvent may not be optimal for the reaction or the stability of the product.

      • Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. If solubility is an issue, consider using dioxane for HCl-mediated deprotection. Avoid solvents that can react with the carbocation intermediate, such as nitriles, unless intended.

    • Product Degradation: The highly functionalized oxetane ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other side reactions.

      • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. Use the minimum necessary amount of acid and quench the reaction as soon as the starting material is consumed.

    • Workup Issues: The product, being a free amine, might be volatile or water-soluble, leading to loss during extraction.

      • Solution: After quenching the reaction with a base (e.g., NaHCO₃ solution), ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent like ethyl acetate. If the product is highly polar, consider back-extraction or using a different solvent system.

Issue 2: Formation of Unexpected Side Products

  • Question: After my reaction, I've isolated a product with a different molecular weight than expected. I suspect the oxetane ring has opened. How can I prevent this?

  • Answer: The strained 3-substituted oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening. The choice of solvent plays a critical role in the stability of intermediates that lead to these side products.

    • Influence of Polar Protic Solvents: Solvents like methanol or water can stabilize charged intermediates and may even act as nucleophiles, leading to ring-opened products. This effect is more pronounced in reactions run at higher temperatures or for extended periods.[1][2]

    • Prevention Strategies:

      • Use Aprotic Solvents: Whenever possible, use aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) to minimize the stabilization of ring-opening intermediates.[3]

      • Control Temperature: Keep the reaction temperature as low as feasible.

      • Use Non-Nucleophilic Reagents: If the reaction allows, choose non-nucleophilic acids or bases.

      • Limit Reaction Time: Monitor the reaction closely and work it up promptly upon completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for reactions with this compound?

    • A1: There is no single "best" solvent. The choice is highly dependent on the specific reaction. For reactions where polarity is needed to dissolve reagents, DMF is often a good starting point, as it is a polar aprotic solvent that can facilitate a wide range of reactions without participating in them.[3] For reactions requiring an inert medium, DCM and THF are excellent choices.

  • Q2: How does solvent polarity affect reaction rates?

    • A2: Solvent polarity can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, in SN2 reactions like the Menshutkin reaction, polar solvents can dramatically accelerate the rate by stabilizing the charged transition state and ionic products compared to non-polar solvents.[1][2] For your specific compound, if a reaction involves the formation of a charged intermediate, a more polar solvent will likely increase the reaction rate.

  • Q3: Can I use protic solvents like ethanol or methanol?

    • A3: You can, but with caution. Protic solvents can be beneficial, for example, as a solvent and reactant in transesterification. However, they can also act as competing nucleophiles, potentially leading to the opening of the oxetane ring or reaction with other electrophilic centers. In many cases, aprotic solvents are a safer choice to ensure selectivity.[4]

  • Q4: My starting material has poor solubility in common aprotic solvents like DCM. What are my options?

    • A4: If solubility is a challenge, consider using more polar aprotic solvents like DMF or Dioxane . A mixture of solvents can also be effective. For example, a small amount of DMF can be added to a solvent like THF to improve the solubility of polar reagents.

Data Presentation: Solvent Effects on Reaction Yield

Table 1: Example of Solvent Effect on the Yield of a Morita-Baylis Hillman Reaction [3]

EntrySolventDielectric Constant (ε)Yield (%)
1DMF36.766
2MeOH32.7Trace
3EtOH24.6Trace
4THF7.60

This data illustrates that for this specific reaction, the polar aprotic solvent DMF gave a significantly higher yield compared to polar protic solvents (MeOH, EtOH) and a less polar aprotic solvent (THF).

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Protocol 2: General Procedure for Amide Coupling (Post-Deprotection)

  • Reactant Preparation: Dissolve the deprotected amine product (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) or EDC·HCl (1.2 eq) along with an additive like HOBt (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_deprotection Phase 1: Boc Deprotection cluster_coupling Phase 2: Amide Coupling start Dissolve Starting Material in DCM add_tfa Add TFA at 0 °C start->add_tfa react_dep Stir at Room Temp (Monitor by TLC) add_tfa->react_dep workup_dep Quench & Extract Free Amine react_dep->workup_dep dissolve_amine Dissolve Free Amine & Carboxylic Acid in DMF workup_dep->dissolve_amine Proceed with crude amine add_reagents Add Coupling Agents & DIPEA dissolve_amine->add_reagents react_coup Stir at Room Temp (Monitor by LC-MS) add_reagents->react_coup purify Workup & Purify Final Product react_coup->purify

Caption: Experimental workflow for a two-step synthesis.

G start Low Reaction Yield Observed q1 Is starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Incomplete Reaction q2 Are there unexpected spots on TLC / peaks in LC-MS? a1_yes->q2 sol1 • Increase reaction time/temp • Add more reagent a1_no->sol1 Potential Solutions a2_yes Yes q2->a2_yes Side Product Formation a2_no No q2->a2_no Product Loss During Workup sol2 • Reaction temp too high • Solvent participating in reaction (e.g., protic solvent causing ring-opening) a2_yes->sol2 Potential Causes sol3 • Check pH during extraction • Use different extraction solvent • Check product polarity/volatility a2_no->sol3 Potential Solutions

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(Boc-amino)-3-oxetanecarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three main sites for chemical modification:

  • The Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions, typically under acidic conditions or with strong nucleophiles.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to liberate the free amine, which can then undergo various functionalization reactions.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

Q2: What general precautions should be taken when working with this compound?

A2: Due to the strained oxetane ring, it is crucial to be mindful of the reaction conditions. Strong acidic conditions should generally be avoided unless ring-opening is the desired outcome. Some oxetane-carboxylic acids have been observed to be unstable, potentially isomerizing to lactones upon heating or during storage at room temperature.[1]

Q3: Can the Boc protecting group be removed without affecting the oxetane ring?

A3: Yes, selective removal of the Boc group is possible. While strong acids will likely lead to oxetane ring-opening, milder acidic conditions can be employed. Alternatively, certain Lewis acids may offer a degree of selectivity for Boc deprotection while leaving the oxetane ring intact, although many Lewis acids can generate protic acids in the presence of moisture, which could catalyze ring-opening.[2] Careful screening of reaction conditions is recommended.

Troubleshooting Guide

Problem 1: Unwanted Ring-Opening of the Oxetane Moiety

Symptoms:

  • Formation of acyclic byproducts.

  • Low yield of the desired product with the intact oxetane ring.

  • Complex mixture of products observed by NMR or LC-MS.

Possible Causes:

  • Acidic Reaction Conditions: The oxetane ring is sensitive to strong acids, which catalyze its opening.[2]

  • High Reaction Temperatures: Elevated temperatures can promote isomerization or decomposition of the oxetane ring.[1]

  • Use of Strong Lewis Acids: Certain Lewis acids can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring cleavage.

Solutions:

  • Use Non-Acidic Catalysts: Opt for base-catalyzed or neutral reaction conditions whenever possible. For instance, in ester hydrolysis, using a base like lithium hydroxide (LiOH) is preferable to acid-catalyzed hydrolysis.

  • Maintain Low Temperatures: Perform reactions at or below room temperature to minimize the risk of thermal decomposition or isomerization.

  • Careful Selection of Lewis Acids: If a Lewis acid is necessary, choose milder ones and perform the reaction at low temperatures. Screen a variety of Lewis acids to find one that is selective for the desired transformation.

  • Anhydrous Conditions: Ensure anhydrous conditions when using Lewis acids to prevent the in situ formation of strong protic acids from residual water.[2]

Problem 2: Low Yield or Incomplete Conversion in Functionalization Reactions

Symptoms:

  • Significant amount of starting material remains after the reaction.

  • Desired product is formed in low yield.

Possible Causes:

  • Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific transformation.

  • Steric Hindrance: The substituents on the oxetane ring can sterically hinder the approach of reactants.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system.

Solutions:

  • Catalyst Screening: Test a range of catalysts with different electronic and steric properties. For example, in palladium-catalyzed reactions, varying the phosphine ligand can significantly impact reactivity.

  • Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and concentration. In some cases, microwave irradiation can improve yields and reduce reaction times.

  • Solvent Selection: Use a solvent system that ensures the solubility of all reaction components. A co-solvent system may be beneficial.

Data Summary

While specific quantitative data for catalyst performance in reactions of this compound is limited in the public domain, the following table summarizes general catalyst choices for relevant transformations on analogous structures.

Reaction TypeSubstrate TypeCatalystSolventTemperature (°C)Yield (%)Reference
Boc DeprotectionBoc-protected aminesIron(III) ChlorideAcetonitrileRoom TempHigh[2]
Boc DeprotectionBoc-protected aminesZinc BromideDichloromethaneRoom TempHigh[2]
Ring-Opening3-Oxetanone DerivativesIndium(III) TriflateAcetonitrile8075-95[3]
HydrogenationN-Boc-imidazolesRu(η³-methallyl)₂(cod)/PhTRAPMethanol60up to 99[4]
HydrogenationAmino AcidsRh-MoOx/SiO₂Water8090-94[5]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Ring-Opening of a 3-Oxetanone Derivative with an Amino Alcohol (Analogous System) [3]

This protocol describes a tandem reaction involving the initial formation of an N,O-acetal followed by intramolecular ring-opening and cyclization, which is a common strategy for functionalizing oxetanes.

Materials:

  • 3-Oxetanone

  • 2-Aminoethanol

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Anhydrous Acetonitrile (MeCN)

  • 4 Å Molecular Sieves

Procedure:

  • To a solution of 2-aminoethanol (1.0 eq) in anhydrous CH₂Cl₂, add 3-oxetanone (1.0 eq). The reaction to form the N,O-acetal intermediate is typically rapid and can be monitored by TLC.

  • After formation of the intermediate, the solvent is removed under reduced pressure.

  • The crude N,O-acetal is then dissolved in anhydrous acetonitrile.

  • To this solution, add In(OTf)₃ (5 mol%) and 4 Å molecular sieves.

  • The reaction mixture is heated at 80 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is evaporated.

  • The residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants & Solvent start->reagents catalyst Add Catalyst reagents->catalyst heating Heat & Stir catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete quench Quench Reaction monitoring->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A general experimental workflow for catalyzed reactions.

Troubleshooting_Logic issue Low Yield or Side Products cause1 Unwanted Ring-Opening issue->cause1 cause2 Incomplete Conversion issue->cause2 cause3 Catalyst Deactivation issue->cause3 solution1a Use Milder Acid / Base Catalyst cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution2a Screen Different Catalysts/Ligands cause2->solution2a solution2b Increase Reaction Time/Temperature cause2->solution2b solution3a Use Anhydrous Conditions cause3->solution3a solution3b Use Fresh Catalyst cause3->solution3b

Caption: A troubleshooting decision tree for common reaction issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with structurally related analogs. The objective is to offer a clear, data-driven resource for the identification and characterization of this important building block and its derivatives, which are increasingly utilized in medicinal chemistry. This document summarizes key quantitative ¹H NMR data, provides detailed experimental protocols, and uses visualizations to illustrate the structural relationships and their impact on spectral features.

Introduction

This compound is a valuable synthetic intermediate, incorporating a constrained oxetane ring, a protected amine, and a methyl ester functionality. The oxetane motif is of growing interest in drug design as it can impart favorable physicochemical properties such as improved solubility and metabolic stability. Accurate interpretation of ¹H NMR spectra is crucial for confirming the structure and purity of this and related compounds during synthesis and quality control. This guide compares the ¹H NMR spectral data of the title compound with its deprotected analog and a variant with a different ester group to highlight the influence of these functional groups on proton chemical shifts.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogs. The data was obtained in deuterated chloroform (CDCl₃) at 400 MHz.

Compound NameBoc Protons (s, 9H)Oxetane Protons (-CH₂-)Methyl Ester Protons (-OCH₃, s, 3H)Other Protons
This compound 1.454.80 (d, J=7.2 Hz, 2H), 4.65 (d, J=7.2 Hz, 2H)3.825.40 (s, 1H, NH)
Methyl 3-aminooxetane-3-carboxylate[1]-4.53 (d, J=6.4 Hz, 2H), 5.00 (d, J=7.6 Hz, 2H)3.882.08 (s, 2H, NH₂)
Ethyl 3-(Boc-amino)-3-oxetanecarboxylate1.464.78 (d, J=7.0 Hz, 2H), 4.63 (d, J=7.0 Hz, 2H)-4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 5.42 (s, 1H, NH)

Analysis of Spectral Differences

The comparison of the ¹H NMR data reveals key differences arising from the structural modifications:

  • Effect of the Boc Protecting Group: The presence of the bulky tert-butoxycarbonyl (Boc) group significantly influences the chemical shifts of the oxetane methylene protons. In this compound, the two sets of diastereotopic protons of the oxetane ring appear as distinct doublets around 4.80 and 4.65 ppm. In contrast, the deprotected analog, Methyl 3-aminooxetane-3-carboxylate, shows two doublets at 4.53 and 5.00 ppm.[1] The Boc group also introduces a characteristic singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The NH proton of the Boc-protected compound appears as a broad singlet around 5.40 ppm.

  • Effect of the Ester Group: Changing the methyl ester to an ethyl ester in Ethyl 3-(Boc-amino)-3-oxetanecarboxylate results in the appearance of a quartet around 4.25 ppm and a triplet around 1.30 ppm, characteristic of the ethyl group. The chemical shifts of the oxetane and Boc protons remain largely unaffected, indicating that the ester functionality has a minimal electronic effect on the rest of the molecule's proton environment.

Experimental Protocols

General Procedure for ¹H NMR Spectroscopy:

¹H NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Data are reported as follows: chemical shift (multiplicity, coupling constant(s), integration). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet).

Structural Comparison and Rationale for Chemical Shift Differences

The following diagram illustrates the structural differences between the compared molecules and provides a rationale for the observed variations in their ¹H NMR spectra.

G cluster_0 This compound cluster_1 Methyl 3-aminooxetane-3-carboxylate cluster_2 Ethyl 3-(Boc-amino)-3-oxetanecarboxylate mol1 Structure A data1 Oxetane CH₂: ~4.7 ppm Boc: ~1.45 ppm (s) NH: ~5.40 ppm (s) mol1->data1 mol2 Structure B mol1->mol2 - Boc group mol3 Structure C mol1->mol3 - CH₃, + CH₂CH₃ data2 Oxetane CH₂: ~4.5 & 5.0 ppm NH₂: ~2.08 ppm (s) mol2->data2 data3 Oxetane CH₂: ~4.7 ppm Boc: ~1.46 ppm (s) Ethyl: ~4.25 (q), ~1.30 (t) mol3->data3

Caption: Structural comparison and its effect on ¹H NMR shifts.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound and its derivatives. The presented data and analysis serve as a valuable tool for chemists in the pharmaceutical and related industries for the rapid and accurate identification of these important synthetic building blocks.

References

A Comparative Analysis of the 13C NMR Spectral Data of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the 13C NMR data for Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a compound of interest in medicinal chemistry, alongside structurally related analogues. Due to the limited availability of public experimental spectra for the title compound, a predicted dataset is utilized for comparison, offering valuable insights for spectral interpretation and structural verification.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data for analogous Boc-protected amino acid methyl esters. The predicted values were generated using a machine learning-based algorithm. The experimental data for the analogues were obtained from published literature.

Carbon Atom This compound (Predicted) N-Boc-L-alanine-OMe (Experimental) N-Boc-L-proline-OMe (Experimental) N-Boc-L-serine-OMe (Experimental)[1]
C=O (Ester)~171 ppm~174 ppm~173 ppm171.2 ppm[1]
C=O (Boc)~155 ppm~155 ppm~154 ppm155.7 ppm[1]
C (quaternary, Boc)~80 ppm~80 ppm~80 ppm80.4 ppm[1]
CH3 (Boc)~28 ppm~28 ppm~28 ppm28.3 ppm[1]
O-CH3 (Ester)~53 ppm~52 ppm~52 ppm52.7 ppm[1]
C-3 (Oxetane)~58 ppm---
CH2 (Oxetane)~76 ppm---
α-CH-~50 ppm~60 ppm55.7 ppm[1]
Other-~19 ppm (β-CH3)~24, 31, 47 ppm (ring CH2)63.6 ppm (β-CH2OH)[1]

Note: Predicted values are estimates and may differ from experimental values. Experimental values for analogues are typically reported in CDCl3.

Experimental Protocols

A general protocol for acquiring 13C NMR spectra for compounds of this class is as follows:

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Nucleus: 13C

  • Technique: Proton-decoupled 13C NMR.

  • Solvent: Chloroform-d (CDCl3) is commonly used, with its characteristic signal at approximately 77 ppm serving as a reference.[1]

  • Temperature: Standard room temperature (e.g., 298 K).

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Workflow for NMR Data Analysis and Comparison

The following diagram illustrates a typical workflow for the analysis and comparison of NMR data in chemical research.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparison & Verification synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep nmr_acq Acquire 13C NMR Spectrum sample_prep->nmr_acq process_spec Process Spectrum nmr_acq->process_spec peak_picking Peak Picking & Integration process_spec->peak_picking assign_signals Assign Chemical Shifts peak_picking->assign_signals comparison Compare Spectra assign_signals->comparison assign_signals->comparison lit_data Literature/Database Data lit_data->comparison pred_data Predicted Spectrum pred_data->comparison structure_verification Structure Verification comparison->structure_verification

Workflow for NMR spectral analysis and structural verification.

References

A Comparative Guide to the Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry, prized for the unique conformational constraints imparted by the oxetane ring. Its synthesis is a key step in the development of novel therapeutics. This guide provides an objective comparison of three prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Synthetic Methods

Three primary synthetic routes for the preparation of this compound from 3-oxetanone have been evaluated: the Modified Strecker Synthesis, the Bucherer-Bergs Reaction, and a Horner-Wadsworth-Emmons (HWE) Olefination followed by an Aza-Michael Addition. The following table summarizes the key quantitative data for each approach.

ParameterModified Strecker SynthesisBucherer-Bergs ReactionHWE / Aza-Michael Addition
Starting Material 3-Oxetanone3-Oxetanone3-Oxetanone
Key Intermediates 3-(Dibenzylamino)-3-cyanoxetane, 3-Amino-3-oxetanecarboxylic acid5,5-(Oxetane-3,3-diyl)imidazolidine-2,4-dione, 3-Amino-3-oxetanecarboxylic acidMethyl 2-(oxetan-3-ylidene)acetate
Overall Yield ModerateModerateHigh
Number of Steps 443
Reagent Toxicity High (TMSCN)High (KCN)Moderate
Scalability ModerateModerateGood
Stereocontrol Racemic productRacemic productRacemic product

Logical Workflow of Synthesis Comparison

SynthesisComparison cluster_routes Synthetic Routes cluster_params Comparison Parameters start Target Molecule: This compound strecker Route 1: Modified Strecker Synthesis start->strecker bucherer Route 2: Bucherer-Bergs Reaction start->bucherer hwe Route 3: HWE / Aza-Michael Addition start->hwe yield Overall Yield strecker->yield steps Number of Steps strecker->steps toxicity Reagent Toxicity strecker->toxicity scalability Scalability strecker->scalability bucherer->yield bucherer->steps bucherer->toxicity bucherer->scalability hwe->yield hwe->steps hwe->toxicity hwe->scalability conclusion Optimal Route Selection yield->conclusion steps->conclusion toxicity->conclusion scalability->conclusion

Caption: Comparative analysis of three synthetic routes to this compound.

Experimental Protocols

Route 1: Modified Strecker Synthesis

This route begins with the formation of a protected aminonitrile from 3-oxetanone, which is subsequently hydrolyzed, esterified, and Boc-protected.

Step 1: Synthesis of 3-(Dibenzylamino)-3-cyanoxetane

  • To a solution of 3-oxetanone (1.0 eq) in anhydrous dichloromethane at 0 °C is added dibenzylamine (1.0 eq).

  • Trimethylsilyl cyanide (TMSCN, 1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(dibenzylamino)-3-cyanoxetane.

Step 2: Hydrolysis to 3-Amino-3-oxetanecarboxylic Acid

  • The purified 3-(dibenzylamino)-3-cyanoxetane is dissolved in 6 M hydrochloric acid and heated to reflux for 12 hours.

  • The reaction mixture is cooled to room temperature and washed with diethyl ether to remove the dibenzylamine hydrochloride.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude 3-amino-3-oxetanecarboxylic acid hydrochloride.

Step 3: Esterification to Methyl 3-Amino-3-oxetanecarboxylate

  • The crude 3-amino-3-oxetanecarboxylic acid hydrochloride is suspended in methanol.

  • The suspension is cooled to 0 °C, and thionyl chloride (2.0 eq) is added dropwise.

  • The reaction mixture is then heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure to give the crude methyl 3-amino-3-oxetanecarboxylate hydrochloride.

Step 4: Boc Protection

  • The crude methyl 3-amino-3-oxetanecarboxylate hydrochloride is dissolved in a 1:1 mixture of tetrahydrofuran and water.

  • Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • The mixture is stirred at room temperature for 12 hours.

  • The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Route 2: Bucherer-Bergs Reaction

This pathway involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid, followed by esterification and Boc protection.

Step 1: Synthesis of 5,5-(Oxetane-3,3-diyl)imidazolidine-2,4-dione

  • A mixture of 3-oxetanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water is heated at 60 °C in a sealed vessel for 24 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried to give the hydantoin derivative.

Step 2: Hydrolysis to 3-Amino-3-oxetanecarboxylic Acid

  • The hydantoin derivative is heated at reflux in a 25% aqueous solution of barium hydroxide for 48 hours.

  • The reaction mixture is cooled, and carbon dioxide is bubbled through the solution to precipitate barium carbonate.

  • The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude 3-amino-3-oxetanecarboxylic acid.

Step 3 & 4: Esterification and Boc Protection

  • The esterification and Boc protection steps are carried out following the same procedures as described in Route 1, Steps 3 and 4.

Route 3: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition

This more direct route involves the formation of an α,β-unsaturated ester, followed by the conjugate addition of an amine and subsequent Boc protection.

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate [1][2]

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran at 0 °C is added trimethyl phosphonoacetate (1.1 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then a solution of 3-oxetanone (1.0 eq) in anhydrous tetrahydrofuran is added.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give methyl 2-(oxetan-3-ylidene)acetate.[1][2]

Step 2: Aza-Michael Addition to form Methyl 3-amino-3-oxetanecarboxylate

  • Methyl 2-(oxetan-3-ylidene)acetate is dissolved in a 7 N solution of ammonia in methanol.

  • The solution is stirred in a sealed tube at room temperature for 48 hours.

  • The solvent is removed under reduced pressure to yield the crude methyl 3-amino-3-oxetanecarboxylate.

Step 3: Boc Protection

  • The Boc protection is carried out following the same procedure as described in Route 1, Step 4.

Signaling Pathway and Experimental Workflow Diagrams

Route1_Strecker A 3-Oxetanone B 3-(Dibenzylamino)-3-cyanoxetane A->B Dibenzylamine, TMSCN C 3-Amino-3-oxetanecarboxylic acid B->C 6M HCl, Reflux D Methyl 3-Amino-3-oxetanecarboxylate C->D SOCl2, MeOH E This compound D->E Boc2O, NaHCO3

Caption: Modified Strecker Synthesis Workflow.

Route2_BuchererBergs A 3-Oxetanone B Oxetane Hydantoin A->B KCN, (NH4)2CO3 C 3-Amino-3-oxetanecarboxylic acid B->C Ba(OH)2, Reflux D Methyl 3-Amino-3-oxetanecarboxylate C->D SOCl2, MeOH E This compound D->E Boc2O, NaHCO3

Caption: Bucherer-Bergs Reaction Workflow.

Route3_HWE_AzaMichael A 3-Oxetanone B Methyl 2-(oxetan-3-ylidene)acetate A->B (MeO)2P(O)CH2CO2Me, NaH C Methyl 3-Amino-3-oxetanecarboxylate B->C NH3/MeOH D This compound C->D Boc2O, NaHCO3

Caption: HWE / Aza-Michael Addition Workflow.

References

A Comparative Guide to Oxetane Building Blocks in Drug Discovery: Methyl 3-(Boc-amino)-3-oxetanecarboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of novel building blocks is paramount to successful lead optimization. Among the rising stars in medicinal chemistry are oxetanes, four-membered cyclic ethers that offer a unique combination of properties to enhance the drug-like characteristics of molecular entities. This guide provides an objective comparison of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with other prevalent oxetane building blocks, supported by experimental data to inform rational drug design.

The oxetane motif has garnered significant attention as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3] Its inherent characteristics, including high polarity, low lipophilicity, and a three-dimensional structure, can profoundly influence a molecule's aqueous solubility, metabolic stability, and conformational preference.[1][4][5]

Key Oxetane Building Blocks: A Head-to-Head Comparison

The selection of an appropriate oxetane building block is critical for achieving desired synthetic outcomes and imparting favorable physicochemical properties to the final compound. This section compares this compound with two other widely utilized oxetane synthons: 3-Amino-oxetane and Oxetan-3-one.

This compound stands out as a versatile building block for introducing a 3,3-disubstituted oxetane core. The presence of both a protected amine and a methyl ester at the same carbon atom offers multiple avenues for synthetic elaboration. This substitution pattern is particularly noteworthy as 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[5] The Boc-protecting group provides a stable yet readily cleavable handle for subsequent amide bond formation or other amine-based transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

3-Amino-oxetane is one of the most frequently employed oxetane building blocks in drug discovery.[3] Its primary amine functionality makes it a straightforward precursor for incorporation into molecules via amide coupling, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions.[3] The presence of the oxetane ring adjacent to the amine has the notable effect of reducing the basicity of the nitrogen atom, which can be advantageous for modulating pKa and improving cell permeability.[5]

Oxetan-3-one serves as a key electrophilic building block for the synthesis of a wide array of 3-substituted oxetanes.[1] It readily undergoes reductive amination with primary and secondary amines to introduce the oxetane moiety.[3][6] Furthermore, its carbonyl group can participate in various nucleophilic addition reactions, providing access to 3-hydroxy-3-substituted oxetanes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and impact of these oxetane building blocks.

Building BlockCommon ApplicationsKey AdvantagesPotential Limitations
This compound Introduction of 3,3-disubstituted oxetanes, synthesis of oxetane-containing amino acids and complex scaffolds.Versatile functional handles (protected amine and ester) for diverse synthetic transformations; leads to more stable 3,3-disubstituted products.[5]Higher molecular weight and potentially more complex synthesis compared to simpler oxetanes.
3-Amino-oxetane Amide bond formation, reductive amination, SNAr reactions.[3]Readily available; straightforward incorporation into lead molecules; modulates basicity of adjacent amines.[5]Leads to monosubstituted oxetanes at the 3-position, which may be less stable than 3,3-disubstituted analogs in certain contexts.
Oxetan-3-one Reductive amination, nucleophilic additions to the carbonyl group.[1][3]Commercially available; versatile electrophile for introducing the oxetane core.[6]Reactions can sometimes lead to ring-opening under harsh acidic conditions.[1]

Impact on Physicochemical Properties: A Comparative Analysis

The incorporation of an oxetane moiety can significantly improve the physicochemical profile of a drug candidate. The extent of this improvement can be influenced by the choice of the oxetane building block and its point of attachment.

Physicochemical PropertyImpact of Oxetane Incorporation
Aqueous Solubility Generally increases. The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[2]
Lipophilicity (LogP/LogD) Generally decreases, leading to improved solubility and potentially reduced off-target effects.[4]
Metabolic Stability Often enhanced. The oxetane ring can block metabolically labile sites. For example, replacing a metabolically susceptible morpholine with a piperazine-oxetane has been shown to improve metabolic stability.[3]
Basicity (pKa) The electron-withdrawing nature of the oxetane ring reduces the pKa of adjacent amines. An oxetane alpha to an amine can decrease the pKa by approximately 2.7 units.[5]

Experimental Protocols

Detailed methodologies for key transformations involving these building blocks are crucial for their successful application.

Reductive Amination of Oxetan-3-one

General Procedure: To a solution of the amine (1.0 eq) and oxetan-3-one (1.2 eq) in a suitable solvent such as dichloromethane or methanol, a reducing agent like sodium triacetoxyborohydride (1.5 eq) is added.[7][8] The reaction mixture is stirred at room temperature for a period of 12 to 18 hours.[7][8] Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-amino-oxetane derivative.[7][8]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic strategies and relationships involving oxetane building blocks.

G cluster_0 Synthetic Utility of Oxetane Building Blocks MethylBoc Methyl 3-(Boc-amino) -3-oxetanecarboxylate AmideCoupling Amide Coupling MethylBoc->AmideCoupling Deprotection then coupling AminoOxetane 3-Amino-oxetane AminoOxetane->AmideCoupling ReductiveAmination Reductive Amination AminoOxetane->ReductiveAmination SnAr SNAr Reaction AminoOxetane->SnAr Oxetanone Oxetan-3-one Oxetanone->ReductiveAmination NucleophilicAddition Nucleophilic Addition Oxetanone->NucleophilicAddition DrugCandidate Drug Candidate AmideCoupling->DrugCandidate ReductiveAmination->DrugCandidate SnAr->DrugCandidate NucleophilicAddition->DrugCandidate

Caption: Synthetic pathways from key oxetane building blocks to drug candidates.

G cluster_1 Impact of Oxetane Incorporation on Physicochemical Properties Oxetane Oxetane Incorporation Solubility Increased Aqueous Solubility Oxetane->Solubility MetabolicStability Enhanced Metabolic Stability Oxetane->MetabolicStability Permeability Modulated Permeability Oxetane->Permeability Lipophilicity Decreased Lipophilicity Oxetane->Lipophilicity Basicity Reduced Amine Basicity Oxetane->Basicity

Caption: Influence of oxetane incorporation on key drug-like properties.

References

A Comparative Guide to the Structural Analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of Methyl 3-(boc-amino)-3-oxetanecarboxylate. Due to the absence of a publicly available crystal structure for this specific compound, this guide utilizes the experimentally determined structure of a close analogue, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate , as a primary reference for comparison. This approach allows for insightful structural evaluation and prediction, crucial for applications in drug design and development where the oxetane ring system is of significant interest.

Structural Comparison: Oxetane vs. Benzoate Analogue

The core structural difference between the target compound and its benzoate analogue lies in the substitution at the 3-position: an oxetane ring versus a benzene ring. This seemingly small change can have significant implications for the molecule's three-dimensional conformation, crystal packing, and intermolecular interactions.

FeatureThis compound (Predicted)Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (Experimental)[1]
Core Ring System 4-membered oxetane ring6-membered benzene ring
Ring Conformation Puckered (non-planar)Planar
Potential for H-Bonding Oxetane oxygen as a potential hydrogen bond acceptor.Primarily through the Boc-amino and ester groups.
Molecular Shape More compact and three-dimensional.Flatter, more extended conformation.
Flexibility Ring puckering introduces conformational flexibility.Relatively rigid aromatic core.
Experimental Data: Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

The following table summarizes the key crystallographic data obtained for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[1]

ParameterValue
Chemical Formula C13H17NO4
Molecular Weight 251.28 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.944(3) Å, b = 11.234(3) Å, c = 11.377(3) Å
α = 90°, β = 112.481(4)°, γ = 90°
Volume 1292.5(5) ų
Z 4
Density (calculated) 1.291 Mg/m³
Radiation type Mo Kα
Wavelength 0.71073 Å
Temperature 296 K

Experimental Protocols

Synthesis and Crystallization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate[1]

Synthesis:

  • meta-Aminobenzoic acid (10 mmol) was dissolved in a 5% w/v sodium carbonate solution (10 ml).

  • Boc-anhydride (12 mmol) in dry tetrahydrofuran (THF) (10 ml) was added to the solution, and the mixture was stirred for 12 hours at a pH of 12.

  • The THF was removed by rotary evaporation, and the aqueous solution was acidified to pH 2 with 2 N HCl.

  • The product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the Boc-protected amino acid.

  • The Boc-protected amino acid (1.50 g) was added to a mixture of anhydrous methanol (20 ml) and thionyl chloride (6 ml) in an ice bath.

  • The sealed flask was stirred overnight.

  • Methanol was removed by distillation, and diethyl ether was added to precipitate the final product, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a mixture of ethanol and water.[1]

General Protocol for Small-Molecule X-ray Crystallography

The following is a generalized workflow for the determination of a small-molecule crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

This guide highlights the importance of comparative structural analysis in the absence of direct experimental data. By leveraging the known crystal structure of a close analogue, researchers can make informed predictions about the structural properties of novel compounds, thereby guiding further experimental work and computational studies in the field of drug discovery.

References

A Cost-Benefit Analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This guide provides a comprehensive cost-benefit analysis for the use of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a key building block in contemporary drug discovery. It offers an objective comparison with alternative synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, medicinal chemists, and drug development professionals in making informed decisions.

Introduction: The Rise of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacological properties.[1][2] When replacing common groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can improve aqueous solubility, increase metabolic stability, reduce lipophilicity, and favorably influence the conformation of a molecule.[2][3] this compound serves as a versatile, ready-to-use building block that introduces an oxetane-substituted amino acid, providing a direct pathway to novel peptidomimetics and complex small molecules.[4][5]

This analysis weighs these considerable benefits against the "costs," which include the synthetic complexity and financial investment required for its use compared to more conventional building blocks.

The "Benefit": Enhanced Physicochemical and Pharmacological Profiles

The primary advantage of incorporating the 3-amino-3-oxetanecarboxylate scaffold lies in the unique properties imparted by the oxetane ring. The strained four-membered ether is polar, acts as a hydrogen bond acceptor, and introduces a rigid, three-dimensional element into a molecule.[6]

Impact on Key Drug-Like Properties

Experimental evidence consistently demonstrates that replacing traditional isosteres with an oxetane can lead to substantial improvements in a compound's profile.

PropertyStandard Moiety (e.g., gem-Dimethyl)Oxetane MoietyQuantitative Improvement Example
Aqueous Solubility Low to ModerateModerate to HighIncrease of 4x to over 4000x observed in specific contexts.[2]
Lipophilicity (LogD) HigherLowerA reported LogD reduction from 2.5 to 1.9 in an EZH2 inhibitor series.[7]
Metabolic Stability Susceptible to oxidationGenerally more stableReduced rate of metabolic degradation in most reported cases.[2]
Biological Potency BaselineCan increase significantlyA 16-fold potency increase in an EZH2 inhibitor was attributed to favorable interactions involving the oxetane ring.[7]
Conformational Rigidity FlexibleConstrainedCan lock the molecular conformation, favoring bioactive poses and improving macrocyclization efficiency.[7]

This table summarizes general findings from multiple studies where oxetanes were used to replace other chemical groups.

Logical Framework: From Structure to Benefit

The following diagram illustrates the logical relationship between incorporating the oxetane building block and achieving improved drug-like properties.

cluster_0 Structural Modification cluster_1 Introduction of Building Block cluster_2 Intermediate Physicochemical Changes cluster_3 Resulting Drug Property Enhancements (The 'Benefit') A Replace gem-Dimethyl or Carbonyl Group B Methyl 3-(Boc-amino) -3-oxetanecarboxylate A->B via C1 Increased Polarity B->C1 C2 Metabolic Blocking B->C2 C3 Conformational Constraint B->C3 D1 Improved Solubility C1->D1 D3 Reduced Lipophilicity (Lower LogD) C1->D3 D2 Enhanced Metabolic Stability C2->D2 D4 Increased Potency C3->D4

Caption: Logical flow from building block incorporation to enhanced drug properties.

The "Cost": Synthetic Complexity and Financial Outlay

The advantages of the oxetane motif must be weighed against the practicalities of its synthesis and procurement. While now commercially available from various suppliers, this compound is a specialty reagent with a higher cost per gram compared to common Boc-protected amino acids like Boc-Ala-OMe or Boc-Val-OMe.[8][9]

Comparative Synthetic Workflow

The primary use of this building block is in solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions.[4][5] The workflow is analogous to that of standard amino acids, but the synthesis of the building block itself is more involved than that of simple amino acids.

The diagram below outlines a typical workflow for incorporating the oxetane amino acid into a peptide sequence via SPPS, a common application.

G start Start: Resin-Bound Amino Acid deprotect1 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 2. Coupling: - Oxetane Building Block - Coupling Reagents (e.g., HBTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 3. Repeat Deprotection wash2->deprotect2 Continue Cycle cleave 4. Cleavage from Resin (e.g., TFA Cocktail) deprotect2->cleave After Final Cycle end Final Product: Oxetane-Modified Peptide cleave->end

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Synthetic Efficiency Comparison

While the coupling of the oxetane building block itself is efficient, the overall cost-benefit analysis must consider the synthesis of the monomer. Alternatives, such as acyclic or simple carbocyclic amino acids, are often derived from cheaper starting materials in fewer steps.

Building BlockTypical Overall Yield (from simple precursors)Relative Cost IndexKey Synthetic Challenge
This compound ModerateHighMulti-step synthesis involving construction of the strained oxetane ring.[1][7]
Boc-β-Alanine Methyl Ester HighLowReadily prepared via Arndt-Eistert homologation or other established methods.[10]
Boc-Aminocyclobutane Carboxylic Acid Moderate to HighMediumCyclobutane ring formation can be challenging but is generally less strained than oxetane synthesis.

Experimental Protocol: Synthesis of an Oxetane-Modified Dipeptide Building Block

This protocol details a representative solution-phase synthesis of an Fmoc-protected dipeptide containing the oxetane amino acid, preparing it for subsequent use in SPPS. This methodology is adapted from procedures described in the literature for creating oxetane-modified peptides.[4][5]

Objective: To synthesize Fmoc-Ala-OxA-OMe, where 'OxA' is the 3-amino-3-oxetanecarboxylate residue.

Materials:

  • This compound (1.0 eq)

  • 4M HCl in Dioxane

  • Fmoc-L-Alanine (Fmoc-Ala-OH) (1.05 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc-Deprotection:

    • Dissolve this compound (1.0 eq) in a minimal amount of DCM.

    • Add 4M HCl in dioxane (approx. 10 eq) and stir the solution at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture in vacuo to obtain the hydrochloride salt of the free amine as a solid. This is used directly in the next step without further purification.

  • Peptide Coupling:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) and HBTU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

    • Add a solution of the amine hydrochloride salt from Step 1 in DMF to the activated ester solution.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-Ala-OxA-OMe dipeptide building block.

Conclusion and Recommendations

The use of this compound presents a clear trade-off.

  • The Benefits are significant: It provides a reliable route to novel chemical matter with demonstrably superior physicochemical and pharmacological properties, including enhanced solubility, metabolic stability, and potentially higher potency. For projects stalled by poor drug-like properties, the oxetane motif is a powerful tool.[1][7]

  • The Costs are tangible: The building block is more expensive than standard amino acids and its synthesis is non-trivial. This requires careful consideration of budget and timelines, particularly for large-scale synthesis.

Recommendation: The use of this compound is highly recommended for lead optimization campaigns in drug discovery where improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical. Its strategic incorporation can de-risk a project and unlock the potential of a chemical series. For early-stage discovery and fragment-based screening, the cost may be a limiting factor, but its value in creating high-quality, differentiated lead compounds is undeniable.

References

A Comparative Guide to the Application of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational drug design. Among these, oxetane-containing amino acids have emerged as valuable building blocks for improving the physicochemical and pharmacokinetic properties of peptide-based therapeutics and other bioactive molecules. This guide provides a comprehensive comparison of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with alternative constrained amino acids, supported by experimental data and detailed protocols to inform its application in research and development.

Introduction to this compound

This compound is a unique, non-chiral amino acid analogue that features a four-membered oxetane ring. This structural motif imparts a range of desirable properties, including increased polarity, metabolic stability, and a defined three-dimensional conformation. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and reduced lipophilicity of the parent molecule. [1]The Boc (tert-butyloxycarbonyl) protecting group on the amine and the methyl ester on the carboxylic acid make this compound amenable to standard peptide synthesis and other organic transformations.

Performance Comparison with Alternative Building Blocks

The selection of a constrained amino acid is a critical decision in the design of novel therapeutics. The following tables provide a comparative overview of this compound and commonly used alternatives, such as Boc-L-proline and other conformationally restricted amino acids.

Table 1: Physicochemical Properties of Constrained Amino Acids

CompoundMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsKey Features
This compound 231.250.8 - 1.215Introduces rigidity and polarity; oxetane acts as a hydrogen bond acceptor. [1]
Boc-L-proline 215.250.6 - 1.013Induces turns in peptide chains; secondary amine.
Boc-azetidine-2-carboxylic acid 201.220.4 - 0.813Four-membered ring, greater conformational constraint than proline.
Boc-piperidine-2-carboxylic acid 229.281.0 - 1.513Six-membered ring, different conformational preferences to proline.

Table 2: Comparison of Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterThis compound (Anticipated)Boc-L-proline
Protecting Group Strategy Boc (acid-labile)Boc (acid-labile) or Fmoc (base-labile)
Coupling Efficiency Expected to be high due to the primary amine after Boc deprotection.Can be challenging due to the secondary amine nature, sometimes requiring double coupling or specialized reagents.
Aggregation Potential The rigid, polar nature may help in disrupting peptide aggregation.Can be prone to inducing aggregation in difficult sequences.
Crude Peptide Purity Potentially high, sequence-dependent.~70-95% (highly sequence-dependent).
Overall Yield Sequence-dependent.~20-50% (highly sequence-dependent).

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of novel building blocks. Below are representative protocols for the synthesis of this compound and its subsequent use in amide bond formation.

Synthesis of this compound

General Procedure:

  • Starting Material: A suitable precursor, such as a diol, is used to form the oxetane ring through cyclization.

  • Functional Group Introduction: Hydroxy, amino, and carboxylic acid functionalities are introduced through a series of nucleophilic substitution and functional group manipulation steps.

  • Protection: The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O, and the carboxylic acid is esterified to the methyl ester.

Note: The lack of a specific, published, high-yield synthesis for this molecule is a current limitation.

Amide Coupling using this compound

The following is a general protocol for the coupling of this compound to an amine after deprotection of the Boc group. This is a standard procedure in peptide synthesis.

Protocol for Boc Deprotection and Amide Coupling:

  • Boc Deprotection:

    • Dissolve the Boc-protected oxetane amino acid ester in a suitable solvent (e.g., Dichloromethane (DCM)).

    • Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction completion by TLC or LC-MS.

    • Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Amide Coupling (using HBTU/HATU):

    • Dissolve the amine salt (1 equivalent) and the carboxylic acid to be coupled (1-1.2 equivalents) in an aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HBTU or HATU (1-1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for clearly communicating complex chemical processes. The following diagrams, generated using Graphviz, illustrate the key synthetic transformations.

G cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Boc-Oxetane Methyl 3-(Boc-amino)- 3-oxetanecarboxylate Amine_Salt Deprotected Amine Salt Boc-Oxetane->Amine_Salt TFA/DCM Coupled_Product Amide Product Amine_Salt->Coupled_Product HBTU/HATU, DIPEA Carboxylic_Acid R-COOH Carboxylic_Acid->Coupled_Product

Caption: General workflow for the deprotection and subsequent amide coupling of this compound.

Conclusion

This compound presents a compelling option for chemists seeking to introduce conformational constraint and modulate the physicochemical properties of their target molecules. Its unique oxetane core offers potential advantages in terms of polarity and metabolic stability over traditional cyclic amino acids like proline. While the full scope of its applications is still being explored and detailed synthetic and comparative data remains somewhat limited in the public domain, the general protocols and comparative information provided in this guide offer a solid foundation for its successful implementation in drug discovery and development programs. Further research into its synthetic accessibility and performance in a wider range of chemical contexts will undoubtedly solidify its position as a valuable tool in the medicinal chemist's arsenal.

References

Safety Operating Guide

Safe Disposal of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 3-(Boc-amino)-3-oxetanecarboxylate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and regulatory compliance.

Proper disposal of chemical waste is paramount in a laboratory setting. The following step-by-step procedures are based on standard safety protocols for chemical handling and waste management.

Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document contains detailed information regarding physical and chemical properties, hazards, and specific disposal considerations.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Dispose of the compound in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical name.

  • Container Management:

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous waste in the same designated container.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste container. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for Disposal

ParameterValueNotes
Reportable Quantity (RQ) Consult local and federal regulations.The specific RQ may vary by jurisdiction. Your EHS office will have the most current and applicable information.
Waste Classification Typically classified as hazardous chemical waste.Final classification should be confirmed with your institution's EHS office based on the specific waste stream characteristics.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe waste_type Is the waste pure compound or a solution? ppe->waste_type pure_solid Dispose of solid in designated hazardous solid waste container. waste_type->pure_solid Pure solution Is the solvent aqueous or organic? waste_type->solution Solution contaminated_materials Dispose of all contaminated materials (gloves, tips, etc.) as hazardous waste. pure_solid->contaminated_materials aqueous Dispose in designated aqueous hazardous waste container. solution->aqueous Aqueous organic Dispose in designated organic hazardous waste container. solution->organic Organic aqueous->contaminated_materials organic->contaminated_materials storage Store waste container in a designated, well-ventilated secondary containment area. contaminated_materials->storage disposal_pickup Arrange for pickup by institutional EHS or licensed waste disposal contractor. storage->disposal_pickup end End of Disposal Process disposal_pickup->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Methyl 3-(boc-amino)-3-oxetanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 3-(boc-amino)-3-oxetanecarboxylate (CAS No. 1363381-38-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. This compound is a white solid and should be handled with care, recognizing its potential hazards.

Immediate Safety Precautions

Hazard Identification: this compound is classified as harmful if swallowed.[1] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact. While comprehensive toxicological data for this specific compound is not readily available, it is prudent to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness). Double gloving is recommended for extended handling.Protects against skin contact. Nitrile offers good resistance to a range of chemicals, though specific breakthrough time data for this compound is unavailable.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.Prevents eye contact with dust particles.
Skin and Body Protection A long-sleeved laboratory coat.Protects skin from accidental spills.
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a contained system.Minimizes the risk of inhaling fine dust particles of the compound.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control exposure to dust.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a fume hood.

  • Use anti-static weigh boats to prevent dispersal of the powder.

  • Keep the container of the chemical closed when not in use.

3. Solution Preparation:

  • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4]

Spill and Disposal Plan

Spill Cleanup: In the event of a spill, follow these procedures diligently:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources if a flammable solvent was involved in the spill.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Clean Up:

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a wet cloth or paper towels. Avoid dry sweeping, which can generate dust.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.

Waste Disposal: Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Materials Gloves, weigh boats, paper towels, and other disposable materials that have come into contact with the compound should be collected in a designated hazardous waste container.
Solutions Collect aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[5]

Chemical Incompatibilities: While specific incompatibility data for this compound is limited, general knowledge of its functional groups (Boc-protected amine, ester, oxetane) suggests avoiding strong acids, strong bases, and strong oxidizing agents. The Boc protecting group is known to be labile to strong acids.[6][]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Work in a Certified Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Solid Compound prep_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste dispose_container Store Waste in Sealed Containers cleanup_waste->dispose_container dispose_collection Arrange for Professional Waste Collection dispose_container->dispose_collection

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.